molecular formula C15H16N2O2 B5867942 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea CAS No. 56106-02-6

1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

カタログ番号: B5867942
CAS番号: 56106-02-6
分子量: 256.30 g/mol
InChIキー: MESZMFJIBADYLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, a urea derivative with the molecular formula C15H16N2O2, is a chemical compound of interest in scientific research, particularly in the field of oncology and medicinal chemistry . Urea-based compounds are frequently explored for their potential to inhibit key biological pathways. For instance, structurally similar quinoxaline urea analogs have been identified as potent inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway . The NF-κB pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancers such as pancreatic cancer . Research into these compounds focuses on developing new therapeutic agents that can block this pathway, thereby reducing cancer cell growth . This product is intended for research purposes only, including in vitro assays and early-stage drug discovery projects. It is strictly for laboratory use and is not classified as a drug, food, or cosmetic. Researchers should handle this material with appropriate safety precautions. It is harmful if swallowed, and personal protective equipment should be used. Avoid dust formation and ensure adequate ventilation .

特性

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-3-5-12(6-4-11)16-15(18)17-13-7-9-14(19-2)10-8-13/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESZMFJIBADYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971155
Record name N-(4-Methoxyphenyl)-N'-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56106-02-6, 5578-28-9
Record name N-(4-Methoxyphenyl)-N′-(4-methylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56106-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-N'-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, technically-grounded guide for the comprehensive structure elucidation of 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea. It is designed for researchers, scientists, and professionals in drug development who require a robust, validated methodology for the characterization of unsymmetrical N,N'-diaryl ureas. This class of compounds is of significant interest in medicinal chemistry due to the urea moiety's ability to form critical hydrogen bonds with biological receptors.[1] The protocols and interpretive logic detailed herein are designed to build a self-validating case for the compound's identity, adhering to the highest standards of scientific integrity.

Strategic Approach to Unambiguous Elucidation

The workflow begins with the synthesis of the target compound, followed by rigorous purification. The pure compound is then subjected to a suite of spectroscopic analyses. Mass Spectrometry (MS) will confirm the molecular weight and provide insights into the compound's fragmentation pattern. Infrared (IR) Spectroscopy will identify the key functional groups present. Finally, Nuclear Magnetic Resonance (NMR) Spectroscopy, the cornerstone of structure elucidation, will provide detailed information about the chemical environment, connectivity, and spatial arrangement of every proton and carbon atom in the molecule.

Elucidation_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_confirmation Phase 3: Data Integration & Confirmation Synthesis Synthesis of Target Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity_Check Purity Verification (TLC, Melting Point) Purification->Purity_Check MS Mass Spectrometry (MS) Purity_Check->MS IR Infrared (IR) Spectroscopy Purity_Check->IR NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR Integration Data Integration & Interpretation MS->Integration IR->Integration NMR->Integration Structure Final Structure Confirmation Integration->Structure

Caption: Overall workflow for the structure elucidation of the target urea derivative.

Synthesis and Purification Protocol

The synthesis of unsymmetrical diaryl ureas can be achieved through several established methods.[2] A common and effective approach involves the reaction of an aryl isocyanate with a corresponding aniline.

Synthesis Protocol: Isocyanate-Amine Coupling
  • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methylaniline (p-toluidine) (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Addition of Isocyanate: To this solution, add 4-methoxyphenyl isocyanate (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[3]

  • Workup: Upon completion, the resulting solid precipitate is typically the desired product. If no precipitate forms, the solvent can be removed under reduced pressure. The crude product is then collected.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea as a crystalline solid.[4]

Spectroscopic Characterization and Data Interpretation

Adherence to standardized data reporting practices is crucial for ensuring the findability, accessibility, interoperability, and reusability (FAIR) of spectroscopic data.[5][6] All data should be collected and reported in accordance with IUPAC recommendations.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical first step in confirming its identity. Using a high-resolution technique like Electrospray Ionization (ESI) is recommended as it typically produces the protonated molecular ion, [M+H]⁺, with high accuracy.[8]

  • Expected Molecular Ion:

    • Molecular Formula: C₁₅H₁₆N₂O₂

    • Monoisotopic Mass: 256.1212 g/mol

    • Expected [M+H]⁺: m/z 257.1285

  • Fragmentation Pattern: The fragmentation of N,N'-substituted ureas in tandem MS (MS/MS) often involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety.[9] This characteristic fragmentation can help confirm the connectivity of the aryl groups.[10]

Table 1: Predicted MS Data

Ion Type Predicted m/z Comment
[M+H]⁺ 257.1285 Protonated molecular ion
[M+Na]⁺ 279.1104 Sodium adduct
[C₈H₉NO]⁺ 150.0652 Fragment from cleavage of p-tolyl isocyanate

| [C₇H₈N]⁺ | 106.0651 | Fragment from cleavage of p-methoxyphenyl isocyanate |

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule. The spectrum of a urea derivative is characterized by several distinct absorption bands.[11]

Experimental Protocol: KBr Pellet Method

  • Grind a small amount (1-2 mg) of the purified solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquire the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Urea N-H
3100-3000 C-H Stretch Aromatic C-H
3000-2850 C-H Stretch Aliphatic C-H (-CH₃, -OCH₃)
~1640 C=O Stretch (Amide I) Urea Carbonyl
1600-1500 N-H Bend / C-N Stretch (Amide II) Urea N-H/C-N

| ~1240 | C-O Stretch | Aryl-alkyl ether |

The presence of a strong absorption around 1640 cm⁻¹ (C=O) and a broad band around 3300 cm⁻¹ (N-H) are highly indicative of the urea functionality.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the detailed structure elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information. For accurate and reproducible results, spectra should be referenced to a known standard, such as tetramethylsilane (TMS).[7]

Experimental Protocol: Solution-State NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

  • ¹H NMR Acquisition: Use a standard one-pulse sequence. Integrate all peaks and report chemical shifts (δ) in parts per million (ppm) relative to TMS.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

Caption: Chemical structure of 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea.

¹H NMR Interpretation

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the N-H protons, and the methyl/methoxy protons. Due to the symmetry of the para-substituted rings, the aromatic protons will appear as two sets of doublets (an AA'BB' system).

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Assignment δ (ppm) (Predicted) Multiplicity Integration
N-H Protons 8.5 - 9.5 Two singlets (s) 2H
Aromatic H (ortho to -OMe) ~6.8 Doublet (d) 2H
Aromatic H (meta to -OMe) ~7.3 Doublet (d) 2H
Aromatic H (ortho to -Me) ~7.1 Doublet (d) 2H
Aromatic H (meta to -Me) ~7.4 Doublet (d) 2H
Methoxy (-OCH₃) ~3.7 Singlet (s) 3H

| Methyl (-CH₃) | ~2.2 | Singlet (s) | 3H |

Note: The N-H protons may appear as broad singlets and their chemical shift can be concentration-dependent.

¹³C NMR Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The carbonyl carbon of the urea is a key diagnostic peak. Machine learning and computational methods can provide accurate predictions of chemical shifts.[13][14]

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment δ (ppm) (Predicted)
Urea Carbonyl (C=O) ~152-155
Aromatic C (C-OMe) ~155
Aromatic C (C-NH) ~132
Aromatic C (ortho to -OMe) ~114
Aromatic C (meta to -OMe) ~121
Aromatic C (C-Me) ~130
Aromatic C (C-NH) ~137
Aromatic C (ortho to -Me) ~118
Aromatic C (meta to -Me) ~129
Methoxy (-OCH₃) ~55

| Methyl (-CH₃) | ~20 |

Definitive Confirmation via X-ray Crystallography

While the combination of MS, IR, and NMR provides exceptionally strong evidence, single-crystal X-ray diffraction is the unequivocal gold standard for structure determination.[15] If a suitable single crystal of the purified compound can be grown, this technique provides the precise 3D arrangement of atoms in the solid state, confirming connectivity, conformation, and intermolecular interactions like hydrogen bonding.[16][17][18] The conformation of N,N'-diphenylureas in the solid state is generally characterized by a trans,trans arrangement.[16]

Conclusion

The structural elucidation of 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea is systematically achieved through a coordinated analytical strategy. By integrating data from mass spectrometry (confirming molecular weight), IR spectroscopy (identifying functional groups), and detailed ¹H and ¹³C NMR spectroscopy (mapping the carbon-hydrogen framework), a definitive and self-validating structural assignment can be made with a high degree of confidence. Each technique provides complementary information, culminating in a comprehensive and unambiguous characterization of the target molecule, suitable for the rigorous demands of chemical research and drug development.

References

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Available at: [Link]

  • Chalk, S. J., et al. (2020). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available at: [Link]

  • Reddy, G. D., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Available at: [Link]

  • IUPAC Project. (2019). Development of a Standard for FAIR Data Management of Spectroscopic Data. International Union of Pure and Applied Chemistry. Available at: [Link]

  • Hanson, R., et al. (n.d.). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. American Chemical Society. Available at: [Link]

  • Gomes, P. A. C., et al. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. Available at: [Link]

  • Yıldız, G. P., & Tuncer, H. (2019). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate. Available at: [Link]

  • Tantravedi, S., et al. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 24(1). Available at: [Link]

  • IUPAC Project. (2000). Data exchange standard for near infrared spectra and general spectroscopic calibration data types. International Union of Pure and Applied Chemistry. Available at: [Link]

  • Cho, E. J., et al. (2005). Synthesis, X-ray Structure and Anion Binding Properties of the Novel Urea Derivatives of Calix[6]arene Dimer. ResearchGate. Available at: [Link]

  • Pathiranage, T. M., et al. (2023). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. Available at: [Link]

  • Harris, K. D. M., & Thomas, J. M. (1990). Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • Jonas, E. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Available at: [Link]

  • Genoni, A. (2016). Quantum crystallographic charge density of urea. Acta Crystallographica Section B. Available at: [Link]

  • Jug, U., et al. (2021). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. Available at: [Link]

  • Pathiranage, T. M., et al. (2023). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Phakhodee, W., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews. Available at: [Link]

  • Marinova, P., et al. (2015). FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Kim, H. S., et al. (2011). 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea. Acta Crystallographica Section E. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2015). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Pharmaceutical and Biomedical Research. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid, 4000-400 cm -1 spectral domain. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2017). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief. Available at: [Link]

  • Yang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available at: [Link]

  • Zhang, J., et al. (2017). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief, 15, 843-851. Available at: [Link]

  • Kumar, C. R., & Kumar, V. (2011). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica. Available at: [Link]

  • Dorrestijn, E. (2023). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science and Technology. Available at: [Link]

Sources

Comprehensive Technical Guide: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (CAS 56106-02-6) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylurea scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved multikinase inhibitors and potent soluble epoxide hydrolase (sEH) inhibitors[1]. Specifically, 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea (CAS 56106-02-6) represents a highly optimized, unsymmetrical diarylurea. The strategic placement of a methoxy group (electron-donating via resonance, +M) and a methyl group (electron-donating via hyperconjugation, +I) on opposing phenyl rings precisely tunes the electronic environment of the central urea nitrogen atoms. This electronic modulation directly impacts the hydrogen-bond donor capacity of the urea core, which is critical for target engagement in enzymatic active sites.

Physicochemical Profiling & Identifiers

Accurate molecular identification is the foundation of reproducible research. Table 1 summarizes the core identifiers and predicted physicochemical properties of CAS 56106-02-6, which are essential for predicting pharmacokinetics and assay behavior[2].

Table 1: Physicochemical Properties and Identifiers

Property / Identifier Value / Description
CAS Registry Number 56106-02-6
IUPAC Name 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea
Molecular Formula C15H16N2O2
Molecular Weight 256.307 g/mol
Monoisotopic Mass 256.1212 Da
SMILES String CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
InChIKey MESZMFJIBADYLT-UHFFFAOYSA-N
Hydrogen Bond Donors 2 (Urea NH groups)

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Methoxy Oxygen) |

Chemical Synthesis & Mechanistic Causality

The synthesis of unsymmetrical diarylureas is traditionally achieved via the nucleophilic addition of an aryl amine to an aryl isocyanate[3][4]. For CAS 56106-02-6, two synthetic disconnections are theoretically possible:

  • Route A : 4-methoxyaniline (p-anisidine) + 4-methylphenyl isocyanate (p-tolyl isocyanate).

  • Route B : 4-methylaniline (p-toluidine) + 4-methoxyphenyl isocyanate.

Causality in Route Selection: Route A is kinetically superior and practically preferred. The methoxy group of p-anisidine is a strong electron-donating group (+M effect), which significantly increases the electron density on the amine nitrogen, making it a highly reactive nucleophile. Conversely, the methyl group on p-tolyl isocyanate is a weaker electron donor (+I effect), maintaining the strong electrophilicity of the isocyanate carbon. This matched nucleophile-electrophile pairing ensures rapid conversion, minimizes symmetrical urea byproducts, and eliminates the need for heavy-metal catalysts or extreme heating[3].

SynthWorkflow A p-Anisidine (Strong Nucleophile) C Nucleophilic Addition (DCM, RT, 2h) A->C B p-Tolyl Isocyanate (Electrophile) B->C D Crude Diarylurea C->D E Recrystallization (Ethanol) D->E F 1-(4-Methoxyphenyl)- 3-(4-methylphenyl)urea E->F Self-Validation: NMR & TLC

Synthetic logic and self-validating workflow for diarylurea preparation.

Protocol 1: Self-Validating Synthesis of CAS 56106-02-6

This protocol employs an aprotic solvent system to prevent isocyanate hydrolysis, utilizing Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) as built-in validation checkpoints.

  • Preparation : Dissolve 10.0 mmol of p-anisidine in 20 mL of anhydrous dichloromethane (DCM) under a dry nitrogen atmosphere.

  • Addition : Cool the solution to 0°C using an ice bath. Dropwise, add 10.5 mmol of p-tolyl isocyanate dissolved in 10 mL of anhydrous DCM over 15 minutes to control the exothermic addition.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation (TLC) : Monitor the disappearance of the p-anisidine starting material using TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a new, lower-Rf spot due to the highly polar, hydrogen-bonding urea core.

  • Isolation : The unsymmetrical diarylurea will typically precipitate directly from the DCM as a white solid as the reaction progresses. Filter the precipitate under a vacuum and wash with cold DCM (2 x 5 mL) to remove unreacted isocyanate.

  • Purification : Recrystallize the crude solid from hot absolute ethanol to achieve >98% purity.

  • Self-Validation (NMR) : Confirm structural integrity via 1H-NMR (DMSO-d6). The critical validation markers are the characteristic urea N-H protons, which present as two distinct singlets between 8.0 and 9.0 ppm, confirming the unsymmetrical nature of the core.

Pharmacological Applications: Soluble Epoxide Hydrolase (sEH) Inhibition

Beyond kinase inhibition, diarylureas are hallmark inhibitors of soluble epoxide hydrolase (sEH)[5][6]. sEH is an enzyme responsible for degrading cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, potentially pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). The urea core of CAS 56106-02-6 acts as a bidentate hydrogen bond donor, directly interacting with the catalytic aspartate (Asp335) and tyrosine (Tyr383/Tyr466) residues in the sEH active site, locking the enzyme in an inactive state[1].

sEHPathway Arachidonic Arachidonic Acid CYP CYP450 Epoxygenases Arachidonic->CYP EETs EETs (Cardioprotective, Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Less Active, Pro-inflammatory) sEH->DHETs Inhibitor Diarylurea Inhibitor (CAS 56106-02-6) Inhibitor->sEH Bidentate H-Bonding (Blocks Active Site)

Pharmacological mechanism of sEH inhibition by diarylureas preserving EETs.

Protocol 2: In Vitro sEH Inhibition Fluorometric Assay

To validate the biological efficacy of the synthesized diarylurea, a fluorometric assay using PHOME (3-Phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a substrate is the gold standard.

  • Reagent Preparation : Prepare a 10 mM stock of CAS 56106-02-6 in DMSO. Dilute serially in Bis-Tris-HCl buffer (pH 7.0) containing 0.1% BSA to create a concentration gradient (1 nM to 10 µM).

  • Enzyme Incubation : In a black 96-well microtiter plate, combine 100 µL of recombinant human sEH enzyme (1 nM final concentration) with 20 µL of the inhibitor dilutions. Incubate at 30°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation : Add 5 µL of PHOME substrate (50 µM final concentration) to each well.

  • Kinetic Measurement : Immediately monitor the fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 15 minutes. The sEH enzyme hydrolyzes PHOME to a highly fluorescent 6-methoxy-2-naphthaldehyde product.

  • Data Analysis : Calculate the initial velocity (V0) of the reaction for each well. Plot log[Inhibitor] versus % Activity to determine the IC50 value using non-linear regression.

Table 2: Representative Pharmacological Data for Diarylurea sEH Inhibitors

Parameter Measurement Phase Representative Target Value Biological Implication
IC50 (sEH) In Vitro (Enzymatic) < 50 nM High binding affinity to the sEH catalytic pocket.
EET/DHET Ratio In Vivo (Plasma) > 2.0 fold increase Successful target engagement and preservation of anti-inflammatory EETs.

| Microsomal Stability | In Vitro (HLM) | T1/2 > 60 min | Adequate metabolic half-life for systemic circulation. |

References

  • PubChemLite - 56106-02-6 (C15H16N2O2) Source: PubChem / University of Luxembourg URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • A Simple and Efficient Synthesis of Diaryl Ureas Source: Journal of Chemical Research / Semantic Scholar URL:[Link]

  • Evaluation of Diarylureas for Activity Against Plasmodium falciparum Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Synthesis and Characterization of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

Diarylureas represent a privileged pharmacophore in modern medicinal chemistry. Their unique structural topology allows them to act as exceptional hydrogen-bond donors and acceptors, making them highly effective in supramolecular chemistry and drug design. Clinically, the diarylurea motif is the cornerstone of several FDA-approved type II kinase inhibitors (e.g., sorafenib, regorafenib) and broad-spectrum antimicrobial agents,.

This technical whitepaper outlines the robust, scalable synthesis of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (also known as 1-(4-methoxyphenyl)-3-(p-tolyl)urea), an unsymmetrical diarylurea that serves as a high-value research chemical and antimicrobial analogue.

Retrosynthetic Strategy & Mechanistic Rationale

While unsymmetrical diarylureas can be synthesized using phosgene, triphosgene, or coupling agents like N,N′-carbonyldiimidazole (CDI),, the direct coupling of an aromatic amine with an aryl isocyanate remains the gold standard for laboratory-scale synthesis. This route is highly atom-economical, avoids highly toxic phosgene gas, and typically proceeds with excellent yields.

Mechanistic Causality: The synthesis relies on the nucleophilic addition of the primary amine (p-toluidine) to the highly electrophilic sp-hybridized carbon of 4-methoxyphenyl isocyanate. Because the isocyanate carbon is flanked by electronegative oxygen and nitrogen atoms, it is highly susceptible to nucleophilic attack. The reaction forms a transient tetrahedral intermediate, which rapidly undergoes proton transfer and tautomerization to yield the thermodynamically stable urea linkage.

Mechanism A p-Toluidine (Nucleophile) C Nucleophilic Addition (Tetrahedral Intermediate) A->C B 4-Methoxyphenyl Isocyanate (Electrophile) B->C D Proton Transfer & Tautomerization C->D E 1-(4-Methoxyphenyl)-3- (4-methylphenyl)urea D->E

Reaction mechanism for the synthesis of the target diarylurea via nucleophilic addition.

Physicochemical & Analytical Data Profile

To ensure rigorous quality control, synthesized batches must be validated against established literature values. Diarylureas are notoriously insoluble in many common organic solvents, which makes DMSO-d6 the mandatory solvent for NMR characterization.

PropertyValue / Specification
Chemical Name 1-(4-Methoxyphenyl)-3-(p-tolyl)urea
Molecular Formula C₁₅H₁₆N₂O₂
Appearance Needle-like white crystals
Melting Point 241–242 °C (Recrystallized from 96% EtOH)
Typical Yield ~65%
¹H NMR (300 MHz, DMSO-d6) δ 2.21 (s, 3H, CH₃), 3.68 (s, 3H, OCH₃), 6.84 (d, J = 8.8 Hz, 2H, Ar), 7.04 (d, J = 8.2 Hz, 2H, Ar), 7.26–7.36 (m, 4H, Ar), 8.38 (br s, 1H, NH), 8.43 (br s, 1H, NH)
¹³C NMR (75 MHz, DMSO-d6) δ 20.8, 55.6, 114.4, 118.6, 120.4, 129.6, 130.8, 133.3, 137.7, 153.2, 154.9
IR (KBr) 3283 (N-H stretch), 1644 (C=O stretch) cm⁻¹

Self-Validating Experimental Protocol

The following methodology is adapted from optimized procedures for diarylurea antimicrobial analogues. As a Senior Application Scientist, I emphasize that the success of this protocol relies entirely on moisture exclusion and controlled addition rates.

Workflow Step1 1. Preparation Dissolve p-toluidine in anhydrous solvent Step2 2. Isocyanate Addition Dropwise addition of 4-methoxyphenyl isocyanate Step1->Step2 Step3 3. Reaction Incubation Reflux for 6h (Monitor via TLC) Step2->Step3 Step4 4. Product Isolation Precipitate filtration & solvent washing Step3->Step4 Step5 5. Purification Recrystallization from EtOH (96%) Step4->Step5 Step6 Pure Diarylurea Yield: ~65% Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the diarylurea.

Step-by-Step Methodology

1. Preparation of the Amine Solution:

  • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve p-toluidine (1.0 equivalent, e.g., 1.87 mmol) in anhydrous acetone (4 mL).

  • Causality: Anhydrous conditions are non-negotiable. Adventitious water will hydrolyze the isocyanate, leading to symmetrical urea byproducts. Acetone is chosen because the resulting diarylurea is highly insoluble in it, driving the reaction forward via precipitation.

2. Electrophile Addition:

  • Action: Prepare a solution of 4-methoxyphenyl isocyanate (1.0 equivalent, 1.87 mmol) in anhydrous acetone (4 mL). Add this solution to the stirring amine mixture dropwise (or in small portions) over 1.5 hours.

  • Causality: Dropwise addition prevents local concentration spikes of the isocyanate. This ensures that the p-toluidine is always in relative excess during the addition phase, suppressing side reactions and controlling the mild exotherm.

3. Reaction Incubation & Monitoring:

  • Action: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 6 hours.

  • Self-Validation: Monitor the reaction via TLC (Thin Layer Chromatography) using a suitable eluent (e.g., Hexanes/Ethyl Acetate 7:3). The disappearance of the p-toluidine spot (visualized via UV or ninhydrin stain) confirms the completion of the nucleophilic attack. Simultaneously, a white precipitate will begin to form in the flask, serving as a visual indicator of product generation.

4. Isolation:

  • Action: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation. Filter the solid under vacuum. Wash the filter cake with cold acetone to remove unreacted starting materials.

5. Purification:

  • Action: Recrystallize the crude white solid from 96% ethanol.

  • Causality: While the crude product is often quite clean, recrystallization leverages differential solubility to remove trace amounts of symmetrical urea byproducts (e.g., 1,3-bis(4-methoxyphenyl)urea). The target compound will crystallize as high-purity, needle-like white crystals.

Troubleshooting & Optimization

Issue: High levels of symmetrical urea byproduct.

  • Diagnostic: The formation of symmetrical diarylureas is the most common failure mode in this synthesis. It occurs when water reacts with the isocyanate to form a carbamic acid, which rapidly decarboxylates to release CO₂ and 4-methoxyaniline. This newly formed amine then reacts with another equivalent of isocyanate.

  • Correction: Rigorously dry all glassware and solvents. If the issue persists, utilize a slight stoichiometric excess (1.05 to 1.1 equivalents) of the p-toluidine amine to outcompete any trace water for the isocyanate electrophile.

Issue: Poor NMR Resolution.

  • Diagnostic: Diarylureas exhibit notorious line broadening in ¹H NMR due to restricted rotation around the C-N partial double bonds and quadrupolar relaxation from the nitrogen atoms.

  • Correction: Ensure the sample is fully dissolved in high-quality DMSO-d6. If peaks remain broad, running the NMR at an elevated temperature (e.g., 50 °C) will increase the rate of conformational exchange, sharpening the signals.

References

  • Title: A Facile Synthesis of Diaylureas and Their Antimicrobial Evaluation Source: ThaiScience URL: [Link]

  • Title: Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Searching for Small Molecules as Antibacterials: Non-Cytotoxic Diarylureas Analogues of Triclocarban Source: PMC / NIH URL: [Link]

One-Step Synthesis of Unsymmetrical N,N'-Diaryl Ureas: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unsymmetrical N,N'-diaryl ureas are privileged pharmacophores in modern drug discovery, frequently deployed as potent kinase inhibitors (e.g., sorafenib, regorafenib, and omecamtiv mecarbil) that target ATP-binding pockets in DFG-out conformations[1]. Traditionally, their synthesis relied on the bimolecular coupling of an aniline with an aryl isocyanate[2]. However, the inherent instability, high toxicity, and moisture sensitivity of isolated isocyanates demand more robust, streamlined methodologies. This whitepaper details two state-of-the-art synthetic strategies—triphosgene-mediated one-pot synthesis and Palladium-catalyzed tandem cross-coupling—focusing on the mechanistic causality and self-validating experimental controls required to eliminate symmetrical byproducts.

Mechanistic Rationale & Strategic Evolution

The Triphosgene-Mediated Sequential One-Pot Strategy

To circumvent the handling of hazardous phosgene gas or the isolation of unstable isocyanates, triphosgene (bis(trichloromethyl) carbonate) serves as a highly stable, solid surrogate[1]. The one-pot synthesis entails reacting a primary aniline with exactly 0.33 equivalents of triphosgene in the presence of a base (e.g., triethylamine) to generate the aryl isocyanate in situ[1].

Causality in Experimental Design: The strict temperature control (0–5 °C) during the activation phase is not arbitrary; it is a thermodynamic necessity. It prevents the highly reactive, newly formed isocyanate from undergoing a rapid nucleophilic attack by the unreacted starting amine, which would yield an undesired symmetrical diaryl urea. Once the isocyanate is fully formed and the first amine is consumed, the second (electronically or sterically distinct) amine is introduced to complete the nucleophilic addition at room temperature[1].

Palladium-Catalyzed C-N Cross-Coupling

An alternative modern approach leverages transition-metal catalysis to forge C-N bonds directly from aryl halides, bypassing isocyanates entirely. Because the direct arylation of urea often yields statistical mixtures of symmetrical and unsymmetrical products, Buchwald and co-workers developed a tandem one-pot arylation-deprotection protocol[2].

Causality in Experimental Design: By utilizing benzylurea as the initial nucleophile, one nitrogen is sterically and electronically blocked. This guarantees strictly mono-arylation during the first Pd-catalyzed C-N coupling. Following this, a one-pot hydrogenolysis (H₂, Pd/C) cleanly removes the benzyl group, yielding a monoaryl urea[2]. A subsequent Pd-catalyzed cross-coupling with a second aryl halide yields the unsymmetrical N,N'-diaryl urea[2]. The success of these couplings relies heavily on bulky biaryl monophosphine ligands (e.g., BrettPhos, XPhos), which force the Pd(II) intermediate into a highly reactive conformation, accelerating the challenging reductive elimination of the rigid urea moiety and preventing catalyst poisoning[3].

Comparative Data Analysis

The following table summarizes the quantitative and qualitative parameters of the primary synthetic strategies for unsymmetrical diaryl ureas.

Synthetic StrategyReagents & CatalystsTypical YieldsSymmetrical Byproduct RiskKey AdvantagesLimitations
Triphosgene One-Pot Triphosgene (0.33 eq), Et₃N, THF70% – 90%Low (if T < 5 °C)True one-pot, transition-metal free, rapid execution.Requires handling of toxic triphosgene; strict stoichiometry needed.
Pd-Catalyzed Tandem Pd₂(dba)₃, Biaryl Phosphines, Cs₂CO₃75% – 95%Very LowHigh functional group tolerance; completely avoids isocyanates.Requires expensive Pd/ligands; multi-step tandem process.
Traditional Isocyanate Ar-NCO, Ar-NH₂, DCM/THF50% – 80%HighSimple execution if the isocyanate is commercially available.Isocyanates are highly moisture-sensitive, toxic, and unstable.

Validated Step-by-Step Methodologies

Protocol A: Triphosgene-Mediated One-Pot Synthesis

Self-Validating Principle: The exact stoichiometry (0.33 eq triphosgene = 1.0 eq phosgene) ensures no excess electrophile remains. The absence of a starting material spot on TLC prior to the addition of the second amine validates the complete conversion to the isocyanate, ensuring no symmetric urea can form.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Amine 1 (1.0 eq) and freshly distilled triethylamine (2.5 eq) in anhydrous THF (0.1 M).

  • Activation: Cool the reaction mixture strictly to 0–5 °C using an ice-water bath.

  • Isocyanate Generation: Dissolve triphosgene (0.33 eq) in anhydrous THF and add it dropwise to the reaction mixture over 10 minutes, maintaining the internal temperature below 5 °C[1].

  • Validation: Stir for 5 minutes. Verify the complete consumption of Amine 1 via TLC (visualized under a UV lamp)[1].

  • Coupling: Add Amine 2 (1.0 eq) in small portions. Remove the ice bath and allow the reaction to warm to room temperature[1].

  • Completion: Stir for 15–30 minutes until TLC indicates complete conversion. Quench with water, extract with ethyl acetate (3 × 10 mL), dry the combined organic layers over Na₂SO₄, and purify via flash chromatography[1].

Protocol B: Pd-Catalyzed Tandem Arylation-Deprotection

Self-Validating Principle: The use of benzylurea physically prevents double arylation on the same nitrogen atom, acting as a structural safeguard that guarantees mono-arylation during the initial catalytic cycle.

  • First C-N Coupling: In a nitrogen-filled glovebox, combine benzylurea (1.0 eq), Aryl Halide 1 (1.0 eq), Pd₂(dba)₃ (1-2 mol%), a biaryl phosphine ligand like Xantphos or t-BuXPhos (2-4 mol%), and Cs₂CO₃ (1.4 eq) in anhydrous dioxane[2].

  • Heating: Seal the reaction vessel, remove it from the glovebox, and heat at 85 °C for 2–4 hours[2].

  • One-Pot Deprotection: Cool the mixture to room temperature. Directly add Pd/C (10 mol%), methanol, and a catalytic amount of concentrated HCl to the same pot.

  • Hydrogenolysis: Purge the vessel with hydrogen gas (1 atm) and stir vigorously for 12–20 hours[2].

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst, concentrate under reduced pressure, and purify to isolate the pure monoaryl urea[2]. (Note: A second standard Pd-catalyzed cross-coupling with Aryl Halide 2 is then performed to yield the final unsymmetrical diaryl urea).

Visualizations of Synthetic Workflows

triphosgene_workflow A Amine 1 (Ar¹-NH₂) B Triphosgene / Base 0-5°C, THF A->B Activation C Aryl Isocyanate (Ar¹-N=C=O) B->C -HCl E Nucleophilic Addition (RT) C->E In situ trapping D Amine 2 (Ar²-NH₂) D->E Nucleophile F Unsymmetrical N,N'-Diaryl Urea E->F One-pot yield

Fig 1. One-pot sequential synthesis of unsymmetrical diaryl ureas via triphosgene activation.

pd_workflow A Benzylurea + Ar¹-X B Pd-Catalyzed C-N Coupling A->B C 1-Aryl-3-benzylurea B->C 85°C, Base D In situ Deprotection (H₂, Pd/C) C->D Tandem step E Monoaryl Urea (Ar¹-NH-CO-NH₂) D->E -Toluene F Second C-N Coupling (+ Ar²-X, Pd cat) E->F Isolation optional G Unsymmetrical N,N'-Diaryl Urea F->G Final Arylation

Fig 2. Tandem Pd-catalyzed C-N cross-coupling and deprotection strategy for diaryl ureas.

References

  • Title: Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions Source: Organic Letters, 2011, 13(12), 3262–3265. (Buchwald, S. L. et al.) URL: [Link]

  • Title: 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Source: Molbank, 2022(4), M1537. (Sarantou, A. G., & Varvounis, G.) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, 2016, 116(19), 12564–12649. (Ruiz-Castillo, P., & Buchwald, S. L.) URL: [Link]

Sources

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea, a diaryl urea of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's chemical identity, its importance in medicinal chemistry, detailed synthesis protocols, and analytical characterization methods, offering a holistic resource for its application in scientific research.

Compound Identification and Chemical Properties

1.1. Chemical Structure and Identifiers

  • Systematic Name: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

  • SMILES (Simplified Molecular-Input Line-Entry System): COc1ccc(NC(=O)Nc2ccc(C)cc2)cc1

  • InChIKey (International Chemical Identifier Key): By analogy to similar structures, the InChIKey is a critical unique identifier. For the related compound 1-(4-chlorophenyl)-3-(4-methoxyphenyl)urea, the InChIKey is QJNLZHXJKUTIJY-UHFFFAOYSA-N. The InChIKey for the title compound can be generated using chemical software from its SMILES string.

1.2. Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
XLogP33.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Note: These values are computational predictions and should be confirmed by experimental data.

Scientific and Medicinal Significance

Unsymmetrical N,N'-diaryl ureas are a prominent class of compounds in medicinal chemistry and drug discovery. The urea functional group is a key structural motif, capable of forming vital hydrogen bonds with biological receptors. The NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor[1]. This ability to form strong and specific interactions with protein targets underpins the diverse biological activities observed for this class of molecules, including anticancer, anti-proliferative, and immunomodulatory effects[1].

The 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea scaffold is a recurring feature in a variety of biologically active molecules, making it a valuable building block in the development of novel therapeutic agents[1]. The specific substituents on the phenyl rings, a methoxy group and a methyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

The synthesis of unsymmetrical diaryl ureas like 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea can be achieved through several established methodologies. The most prevalent approach involves the reaction of an aryl isocyanate with an aniline derivative.

General Synthesis Workflow

A common and efficient method for preparing unsymmetrical diaryl ureas is the reaction of an aryl amine with an aryl isocyanate. This reaction is typically straightforward and proceeds with high yield.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product p-toluidine 4-Methylaniline (p-toluidine) reaction_step Nucleophilic Addition p-toluidine->reaction_step Reactant 1 isocyanate 4-Methoxyphenyl isocyanate isocyanate->reaction_step Reactant 2 product 1-(4-Methoxyphenyl)-3- (4-methylphenyl)urea reaction_step->product Yields

Caption: General workflow for the synthesis of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea.

Experimental Protocol: Synthesis via Isocyanate Addition

This protocol describes a standard laboratory procedure for the synthesis of 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea.

Materials:

  • 4-Methoxyphenyl isocyanate

  • 4-Methylaniline (p-toluidine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylaniline (1.0 equivalent) in the chosen anhydrous solvent.

  • To the stirred solution, add 4-methoxyphenyl isocyanate (1.0 equivalent) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea.

Alternative Synthesis Strategies

While the isocyanate-aniline reaction is common, concerns over the stability and handling of isocyanates have led to the development of alternative methods. These often involve the in-situ generation of the isocyanate or the use of phosgene substitutes[2][3].

  • Using Triphosgene: Triphosgene can be used to convert an aniline (like 4-methoxyaniline) into the corresponding isocyanate in situ, which then reacts with the other aniline (4-methylaniline) to form the diaryl urea[3][4]. This method avoids the need to isolate the potentially hazardous isocyanate intermediate.

  • From Carbamates: Aryl carbamates, which are more stable than isocyanates, can be prepared and subsequently reacted with an aniline to form the unsymmetrical diaryl urea[3].

  • Palladium-Catalyzed Cross-Coupling: More advanced methods involve the palladium-catalyzed C-N cross-coupling of an aryl halide with urea or a protected urea derivative[2].

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea, a combination of spectroscopic and analytical techniques is employed.

4.1. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons on both phenyl rings, the methoxy group protons (a singlet around 3.8 ppm), the methyl group protons (a singlet around 2.3 ppm), and the two N-H protons of the urea linkage (two separate singlets at higher chemical shifts).

    • ¹³C NMR: Will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the urea group (typically in the 150-160 ppm range).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (around 3300 cm⁻¹), the C=O stretching of the urea carbonyl group (around 1630-1660 cm⁻¹), and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision.

4.2. Chromatographic and Physical Methods

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the purity of the final compound.

  • Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point, which can be used as a criterion of purity.

Applications and Future Directions

The diaryl urea scaffold is a cornerstone in modern drug design. Compounds containing the 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea core and its analogs have been investigated for a wide range of therapeutic applications. The continued exploration of this chemical space, facilitated by efficient and versatile synthetic methods, holds great promise for the discovery of new and improved therapeutic agents.

References

  • Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. PMC. [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

Sources

Predictive Pharmacodynamics of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea: A Technical Whitepaper on Diarylurea-Driven Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the N,N'-diarylurea scaffold represents a highly privileged pharmacophore. 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (CAS 56106-02-6) is a low-molecular-weight organic compound characterized by a central urea linker flanked by two substituted aromatic rings[1]. While this specific molecule is primarily utilized as a research chemical and synthetic intermediate, its structural homology to FDA-approved kinase inhibitors (e.g., sorafenib) and potent soluble epoxide hydrolase (sEH) inhibitors allows for highly accurate predictive pharmacodynamics.

This whitepaper provides an in-depth technical analysis of the predicted mechanisms of action for this compound, detailing the causality behind its molecular interactions, providing self-validating experimental protocols for target verification, and exploring its potential repositioning in antimicrobial discovery[2].

Physicochemical Profiling & Pharmacophore Analysis

The biological activity of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea is dictated by three distinct structural domains:

  • The Central Urea Motif: Acts as a bidentate hydrogen bond donor (via the two -NH groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows the molecule to mimic transition states in enzymatic cleavage or anchor deeply into kinase hinge regions.

  • The 4-Methoxy Substitution: An electron-donating group (EDG) via resonance. The oxygen atom provides an additional hydrogen bond acceptor site, while the increased electron density on the phenyl ring enhances π

    π stacking interactions with aromatic amino acid residues in target binding pockets.
  • The 4-Methyl (p-Tolyl) Substitution: A lipophilic anchor. The methyl group increases the overall partition coefficient (ClogP) of the molecule, driving it into deep, hydrophobic allosteric pockets[3].

Primary Predicted Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition

Causality & Structural Biology

The primary predicted target for symmetrically and asymmetrically substituted diarylureas is the soluble epoxide hydrolase (sEH) enzyme[3]. sEH is responsible for the rapid degradation of epoxyeicosatrienoic acids (EETs)—which are potent endogenous anti-inflammatory and vasodilatory lipid mediators—into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[4].

The urea pharmacophore of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea mimics the transition state of epoxide ring-opening. The urea carbonyl forms a critical hydrogen bond with the catalytic tyrosine residues (Tyr383, Tyr466) of sEH, while the methoxy-phenyl and methyl-phenyl rings occupy the extensive hydrophobic tunnels (the "left" and "right" branches) of the enzyme's active site.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea Inhibitor->sEH Competitive Inhibition

Fig 1: Diarylurea-mediated inhibition of sEH, preserving anti-inflammatory EETs.

Self-Validating Protocol: High-Throughput Fluorogenic sEH Assay

To empirically validate the sEH inhibitory capacity of this compound, a fluorogenic displacement assay must be utilized. This protocol is designed with internal controls to validate the integrity of the highly lipophilic compound.

Reagents & Rationale:

  • Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate). Cleavage by sEH yields a highly fluorescent 6-methoxy-2-naphthaldehyde product[4].

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) supplemented with 0.1 mg/mL BSA. Causality: BSA is critical to prevent the lipophilic diarylurea from non-specifically adhering to the plastic walls of the 96-well plate, which would artificially inflate the apparent IC50​ .

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in 100% molecular-grade DMSO to create a 10 mM stock. Perform 1:3 serial dilutions in DMSO to generate a 10-point concentration curve.

  • Enzyme Pre-Incubation: Add 10 μ L of recombinant human sEH (hsEH) (final concentration 1 nM) to a black 96-well microplate. Add 1 μ L of the compound dilutions. Crucial Step: Incubate at 25°C for 15 minutes. This allows the urea to achieve thermodynamic equilibrium within the deep catalytic tunnel before substrate competition begins.

  • Reaction Initiation: Add 90 μ L of the PHOME substrate (final concentration 50 μ M) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Ex: 330 nm / Em: 465 nm). Read fluorescence continuously for 15 minutes to capture the linear velocity ( V0​ ) of the enzymatic reaction.

  • Validation: The assay is self-validating if the positive control (e.g., t-AUCB) yields an IC50​ of ~2 nM, and the DMSO-only negative control shows linear signal generation with an R2>0.98 .

Secondary Predicted Mechanism: Type II Kinase Inhibition

Causality & Allosteric Modulation

Diarylureas are the hallmark of Type II kinase inhibitors[2]. Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and Raf.

When the activation loop of the kinase shifts outward (DFG-out), it exposes an adjacent allosteric hydrophobic pocket. The 4-methylphenyl group of our target compound is predicted to insert into this deep hydrophobic pocket, while the central urea forms critical hydrogen bonds with the catalytic glutamate (on the α C-helix) and the backbone amide of the DFG aspartate.

Kinase_Pathway RTK Receptor Tyrosine Kinase DFG DFG-Out Conformation RTK->DFG Activation Loop Shift Urea Diarylurea Scaffold DFG->Urea Type II Binding ATP ATP Binding Blockade Urea->ATP Downstream Signaling Halted ATP->Downstream

Fig 2: Type II kinase inhibition via diarylurea binding to the DFG-out allosteric pocket.

Self-Validating Protocol: TR-FRET Kinase Displacement Assay

To evaluate kinase binding, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to radiometric assays because it eliminates radioactive waste and is highly sensitive to allosteric (Type II) binders.

Step-by-Step Methodology:

  • Complex Formation: In a 384-well low-volume plate, combine the target kinase (e.g., VEGFR2) tagged with a Europium (Eu)-labeled anti-tag antibody.

  • Tracer Addition: Add an Alexa Fluor 647-labeled kinase tracer (a known broad-spectrum Type II binder). The proximity of the Eu-antibody to the tracer generates a high FRET signal.

  • Displacement: Add 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in a dose-response gradient. Causality: If the compound successfully binds to the DFG-out pocket, it will sterically evict the tracer, leading to a quantifiable drop in the FRET signal.

  • Signal Detection: Excite the plate at 340 nm. Measure emission at 615 nm (Europium reference) and 665 nm (FRET signal). Calculate the 665/615 ratio to normalize against well-to-well volume variations.

Quantitative Predictive Data

Based on structure-activity relationship (SAR) data of homologous diarylureas[2][3], the predicted pharmacological profile of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea is summarized below:

Property / TargetPredicted Value / MechanismBiological Consequence
Molecular Weight 256.30 g/mol [1]High oral bioavailability potential; adheres to Lipinski's Rule of 5.
ClogP (Lipophilicity) ~3.5 - 4.0Excellent membrane permeability; optimal for deep hydrophobic pocket binding.
sEH Inhibition ( IC50​ ) 10 nM - 500 nMStabilization of EETs; profound anti-inflammatory and analgesic effects.
RTK Inhibition ( IC50​ ) 1 μ M - 10 μ MModerate anti-angiogenic/anti-proliferative activity; requires DFG-out shift.
Antimicrobial Activity MIC ~ 2 - 8 mg/LPotential disruption of bacterial lipid biosynthesis or membrane integrity[2].

Translational Outlook: Antimicrobial Repositioning

Beyond oncology and inflammation, diarylureas are currently undergoing massive repositioning as antimicrobial and antimalarial agents[2][5]. Compounds structurally identical to 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea have demonstrated the ability to kill non-growing, antibiotic-tolerant MRSA (Methicillin-resistant Staphylococcus aureus) by disrupting lipid bilayers or inhibiting highly conserved lipid biosynthetic enzymes like enoyl-acyl-carrier protein reductase (ENR)[2]. Furthermore, diarylureas have shown potent activity against Plasmodium falciparum by targeting parasitic kinases distinct from human hosts[5].

For researchers utilizing 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, screening the compound against resistant bacterial strains and parasitic models represents a highly viable, cutting-edge avenue for drug discovery.

References

  • PubChemLite:56106-02-6 (C15H16N2O2). Université du Luxembourg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEF6tdTBEEQ38r266nf7dN2dXw86qCuI1BdC-42GXSiE-tOCg-YIKzy2CG9UA3Rc86oAX0fiM-IMvI9Q_No6sBzxbU9yAaN-bPIXDolFzOV0O-0r290_LjTgwkiRIqsFyCMUCICBvL8CBNIHE=]
  • National Institutes of Health (PMC):Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9n8epX0oXL2XTj5vgfZ5GeTEFPotbl50Kc7bogqPKrGYl3o1s1foLuc2t4eC1OuNMHvrfYTe3lwoovL9aro_hU5k7NH82VXEFrd4vhT3UC5y-fK9ctG26ZtodqZWLiUnD9RCypD9OFvcMgIo=]
  • ACS Publications:Evaluation of Diarylureas for Activity Against Plasmodium falciparum.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyLWjQGUqZaxsaoYu4QX4tvaXyjCFKilgQimGj5nI5EQkoFjqYnUQHeKeRFyeEMNqtUDcQ6_5Y-kkn74RLxXkH9lVEOL5Qef9StVbtTFkhrXwmMfCjNefIVCeV8aJipP8-b_-zIQ==]
  • National Institutes of Health (PMC):Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJx0a3NTYQC5oi9CtkGrJ_lvxKEPik8a6fD_9asungALWPwSnbUkbEmHUXvzNFXjztPkjRuExrDCkFhq4tTg6BfSniGTqi7ZxrC9ZCXmuTF1kTsLDkmR4_ht39S8ZGHfNjy2hm-Zhu2rN3xw==]
  • BenchChem:1,3-Dibenzylurea | Technical Data on sEH Inhibition.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH4DCGJf5xlO_LFobD6uRNbM54iQSmBarz2xsoQ7v-v-2QN1Jes8SZDIaDrbAvoK0Bc6xiZlPbo3gL2_cBF-TQLTGX7qWrA1dGy16xvntVKjbCAMqVZGV0pekSNl_ZWZikXwg=]

Sources

The Diarylurea Scaffold: Potential Therapeutic Targets of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea is a prototypical, unsymmetrical diarylurea. While not currently an FDA-approved drug itself, its structural framework represents a highly privileged pharmacophore in medicinal chemistry. The central urea moiety provides a rigid, metabolically stable linker capable of bidentate hydrogen bonding, while the flanking p-methoxy and p-methyl phenyl rings offer tunable lipophilicity and steric occupation for deep hydrophobic protein pockets.

This technical guide explores the three primary therapeutic targets for this specific diarylurea scaffold: Type II Kinase Inhibition , Soluble Epoxide Hydrolase (sEH) Inhibition , and Antimicrobial Repositioning . Furthermore, it provides field-proven, self-validating experimental workflows to evaluate its efficacy in vitro.

Target I: Type II Kinase Inhibition (VEGFR2 & RAF)

Mechanistic Causality

Kinases dynamically shift between an active (DFG-in) and an inactive (DFG-out) conformation. Diarylureas are the hallmark of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib), which selectively trap the kinase in its inactive DFG-out state[1][2].

The mechanism of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea is driven by precise spatial geometry:

  • The Urea Core: Acts as both a hydrogen-bond donor and acceptor. It forms critical H-bonds with the catalytic glutamate residue in the αC-helix and the aspartate residue of the DFG motif[3].

  • The Flanking Rings: The DFG-out shift exposes a deep, allosteric hydrophobic pocket. The p-tolyl and p-methoxyphenyl groups extend into this pocket. The methoxy oxygen can also act as a weak H-bond acceptor with surrounding threonine residues, stabilizing the inactive conformation and halting downstream oncogenic signaling[4][5].

G cluster_kinase Kinase DFG-out Conformation (Inactive State) Compound 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea Urea Urea Linker (H-Bond Donor/Acceptor) Compound->Urea Scaffold Core Ring1 p-Methoxyphenyl (Hydrophobic + H-Acceptor) Compound->Ring1 R1 Group Ring2 p-Methylphenyl (Hydrophobic) Compound->Ring2 R2 Group Glu Glutamate (αC-helix) Urea->Glu H-bond Asp Aspartate (DFG motif) Urea->Asp H-bond Pocket1 Allosteric Pocket I Ring1->Pocket1 van der Waals Pocket2 Allosteric Pocket II Ring2->Pocket2 van der Waals

Fig 1: Binding mechanism of the diarylurea scaffold in the kinase DFG-out allosteric pocket.

Experimental Protocol: TR-FRET Kinase Binding Assay

To ensure trustworthiness, this protocol utilizes a ratiometric readout (TR-FRET) that inherently normalizes well-to-well dispensing errors and compound autofluorescence.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Expert Insight: The inclusion of 0.01% Brij-35 is non-negotiable. Diarylureas are highly lipophilic and will aggregate or adhere to polystyrene plates in purely aqueous buffers, leading to false negatives.

  • Compound Plating: Serially dilute the compound in 100% DMSO. Transfer to a 384-well pro-bind plate (final DMSO <1%). Include Sorafenib as a positive control and DMSO as a vehicle control.

  • Complex Formation: Add 5 nM His-tagged VEGFR2 kinase domain and 10 nM fluorescent kinase tracer (e.g., Alexa Fluor 647).

  • Detection: Add 2 nM Europium-labeled anti-His antibody. Incubate for 60 minutes at 25°C to allow for the slow-binding kinetics typical of Type II inhibitors.

  • Readout: Read on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the FRET ratio (665/615). A dose-dependent decrease in the ratio indicates successful displacement of the tracer by the diarylurea.

Target II: Soluble Epoxide Hydrolase (sEH)

Mechanistic Causality

Soluble Epoxide Hydrolase (sEH) is a bifunctional enzyme responsible for hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH is a major therapeutic strategy for cardiovascular disease, hypertension, and neuroinflammation[6][7].

The diarylurea scaffold is the gold standard for sEH inhibition. The urea group acts as a perfect transition-state mimic for epoxide hydrolysis. The carbonyl oxygen of the urea accepts hydrogen bonds from the catalytic Tyr383 and Tyr466 residues, while the urea nitrogens donate hydrogen bonds to Asp335[8]. The p-methoxy and p-methyl phenyl groups provide the exact steric bulk needed to occupy the hydrophobic tunnels flanking the active site, preventing EETs from entering.

G Substrate Arachidonic Acid Derivatives (EETs) sEH Soluble Epoxide Hydrolase (sEH) Substrate->sEH Hydrolysis sEH->Substrate Accumulation of EETs (Anti-inflammatory) Metabolite DHETs (Pro-inflammatory) sEH->Metabolite Catalysis Inhibitor Diarylurea Scaffold (Transition State Mimic) Tyr Tyr383 / Tyr466 (H-bond Donors) Inhibitor->Tyr Binds Asp Asp335 (H-bond Acceptor) Inhibitor->Asp Binds Tyr->sEH Blocks Active Site Asp->sEH Blocks Active Site

Fig 2: sEH inhibition workflow showing the diarylurea transition-state mimicry blocking EET hydrolysis.

Experimental Protocol: Fluorogenic sEH Inhibition Assay
  • Buffer Optimization: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.

    • Expert Insight: BSA acts as a lipid-carrier mimic. Without BSA, the apparent IC₅₀ of diarylureas will artificially inflate due to compound precipitation.

  • Enzyme Equilibration: Incubate recombinant human sEH (1 nM final concentration) with varying concentrations of the diarylurea for 15 minutes at 30°C.

  • Substrate Initiation: Add the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 µM.

  • Kinetic Readout: Monitor fluorescence continuously (Ex: 330 nm, Em: 465 nm) for 10 minutes.

  • Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot V0​ versus compound concentration to derive the IC₅₀. A self-validating run must show a linear product formation in the vehicle control over the 10-minute window.

Target III: Antimicrobial Repositioning

Mechanistic Causality

Historically, polychlorinated diarylureas like Triclocarban (TCC) were used as broad-spectrum antimicrobials. Following the FDA ban on TCC due to environmental persistence and toxicity, researchers have repositioned non-chlorinated diarylureas—such as 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea—as safer, non-cytotoxic alternatives[9][10][11].

These compounds exert their antibacterial effects by inserting their hydrophobic phenyl rings into the bacterial lipid bilayer, disrupting membrane integrity, and potentially inhibiting the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in bacterial fatty acid synthesis[12][13].

Experimental Protocol: Broth Microdilution MIC Assay
  • Inoculum Standardization: Grow Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.1 (approx. 108 CFU/mL). Dilute 1:100 in MHB.

  • Compound Plating: Dispense 50 µL of MHB into a 96-well plate. Add 50 µL of the diarylurea (pre-diluted in MHB with max 2% DMSO) to the first column and perform 2-fold serial dilutions.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum 5×105 CFU/mL). Include a growth control (bacteria + DMSO vehicle) and a sterility control (MHB only).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of 0.015% resazurin dye to each well and incubate for 2 hours. A color change from blue to pink indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue.

Quantitative Data Summary

The following table synthesizes the expected pharmacological metrics for the 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea scaffold based on structurally analogous diarylureas in the literature.

Target ClassSpecific TargetPrimary Binding MotifExpected Activity RangeClinical Relevance
Kinases VEGFR2 / RAFDFG-out Allosteric PocketIC₅₀: 10 - 500 nMAnti-angiogenesis, Oncology[4]
Hydrolases Soluble Epoxide Hydrolase (sEH)Tyr383 / Asp335 Transition StateIC₅₀: 1 - 50 nMAnti-inflammatory, Hypertension[6]
Bacterial Membrane / FabILipid Bilayer InsertionMIC: 16 - 64 µg/mLTopical Antimicrobials (TCC alternative)[10]

Conclusion

1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea represents a highly versatile and synthetically accessible scaffold. By leveraging the rigid hydrogen-bonding capacity of the urea core and the tunable lipophilicity of the substituted phenyl rings, drug development professionals can optimize this compound toward potent Type II kinase inhibitors, picomolar sEH inhibitors, or environmentally safe antimicrobial agents.

References

  • Diarylureas | Encyclopedia MDPI. Encyclopedia. Available at:[Link]

  • Diarylureas as Antitumor Agents. Molecules (MDPI). Available at:[Link]

  • Vascular Endothelial Growth Factor (VEGF) Receptors: Drugs and New Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Searching for Small Molecules as Antibacterials: Non-Cytotoxic Diarylureas Analogues of Triclocarban. Antibiotics (Basel). Available at:[Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. Pharmaceuticals (Basel). Available at:[Link]

  • Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. Antibiotics (Basel). Available at:[Link]

Sources

Engineering Substituted Diaryl Urea Derivatives: Mechanistic Insights, Synthesis, and Clinical Translation in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted diaryl ureas represent a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted anti-cancer therapeutics. By acting as Type II kinase inhibitors, these molecules stabilize the inactive "DFG-out" conformation of critical kinases such as VEGFR, PDGFR, and B-RAF 1. This technical guide provides an in-depth mechanistic analysis, quantitative structure-activity relationship (QSAR) data, and rigorously validated synthetic and biological protocols for researchers developing next-generation diaryl urea derivatives.

Structural Biology & Pharmacophore Rationale

The clinical efficacy of diaryl ureas stems from their precise molecular geometry, which allows them to bridge the ATP-binding hinge region and an adjacent allosteric hydrophobic pocket that only opens when the kinase is in its inactive state 2.

  • The Urea Core: The -NH-CO-NH- motif acts as a critical hydrogen-bond donor and acceptor. It forms highly conserved bidentate hydrogen bonds with the aspartate and glutamate residues of the DFG (Asp-Phe-Gly) motif 2.

  • The Terminal Aryl Ring: Often substituted with lipophilic, electron-withdrawing groups (e.g., -CF3, -Cl, -F), this moiety penetrates the deep hydrophobic pocket created by the outward shift of the phenylalanine residue in the DFG-out state 3.

  • The Hinge-Binding Motif: A heteroaromatic ring (e.g., pyridine, quinoline, or quinazoline) that forms weak hydrogen bonds or van der Waals interactions with the ATP-binding hinge region 4.

Pharmacophore cluster_0 Diaryl Urea Scaffold cluster_1 Kinase Domain (DFG-out) A Terminal Aryl Ring Lipophilic (e.g., CF3, Cl) B Urea Core -NH-CO-NH- A->B D Allosteric Pocket Hydrophobic Interaction A->D Occupies C Hinge-Binding Motif Pyridine / Quinoline B->C E DFG Motif Aspartate / Glutamate B->E H-Bond Donor/Acceptor F ATP Hinge Region Weak H-Bonds C->F Interacts

Pharmacophore mapping of a diaryl urea derivative binding to a Type II kinase domain.

Quantitative Structure-Activity Relationship (QSAR) & Clinical Data

Minor structural modifications to the diaryl urea scaffold yield profound changes in kinase selectivity and potency. For instance, the addition of a single fluorine atom to the central phenyl ring of sorafenib generates regorafenib, which exhibits a broader kinase inhibitory profile and enhanced potency against VEGFR-2 (IC50 ~3.0 nM) and TIE2 5. Tivozanib, a quinoline-urea derivative, achieves sub-nanomolar potency against VEGFR-1, -2, and -3 by optimizing the hinge-binding interactions 6.

CompoundPrimary TargetsBiochemical IC50 (nM)Clinical Indication
Sorafenib VEGFR-2, B-RAFVEGFR-2: ~4.2, B-RAF: ~22HCC, RCC, Thyroid Cancer 7
Regorafenib VEGFR-2, TIE2, B-RAFVEGFR-2: ~3.0, TIE2: ~31mCRC, GIST, HCC 5
Linifanib VEGFR, PDGFRVEGFR-2: ~4.0, PDGFRβ: ~8.0Advanced HCC (Trials) 8
Tivozanib VEGFR-1, -2, -3VEGFR-2: ~0.16, VEGFR-1: ~0.21Relapsed/Refractory RCC 6

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of asymmetrical diaryl ureas requires careful control to prevent the formation of symmetrical urea byproducts. The following protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene substitute, providing a safer, highly efficient route 9.

Rationale for Experimental Choices:

  • CDI vs. Phosgene/Isocyanates: CDI mitigates the extreme toxicity risks of phosgene gas and avoids the instability of commercially sourced isocyanates. It forms a stable, highly reactive acylimidazole intermediate.

  • Temperature Control: The initial activation is performed at 0°C to prevent premature degradation of the acylimidazole, while the subsequent coupling is driven at room temperature to 80°C to overcome the steric hindrance of substituted anilines.

Step-by-Step Synthesis Protocol:

  • Activation: Dissolve the starting substituted aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline, 1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction mixture to 0°C using an ice bath.

  • Intermediate Formation: Add CDI (1.2 eq) portion-wise to the cooled solution. Self-Validation Checkpoint: Observe the evolution of CO2 gas. Stir the mixture for 1-2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 7:3) until the starting aniline is completely consumed. This ensures no unreacted starting material is left to form symmetrical ureas.

  • Coupling: Once the acylimidazole intermediate is confirmed, add the heteroaryl amine coupling partner (e.g., a pyridine-2-carboxamide derivative, 1.0 eq) dissolved in a minimal amount of anhydrous THF [[9]]().

  • Reaction Completion: Stir the reaction mixture at room temperature for 16 hours. If steric hindrance is high, reflux the mixture at 60-80°C.

  • Workup & Purification: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude solid via silica gel column chromatography or recrystallization from ethanol.

Synthesis N1 Starting Material: Substituted Aniline N3 Reactive Intermediate: Acylimidazole N1->N3 Anhydrous THF, 0°C to RT Monitor by TLC (Complete consumption) N2 Coupling Reagent: 1,1'-Carbonyldiimidazole (CDI) N2->N3 Anhydrous THF, 0°C to RT Monitor by TLC (Complete consumption) N5 Target Compound: Asymmetrical Diaryl Urea N3->N5 Addition of Nucleophile Stir 16h, RT to 80°C N4 Nucleophile: Heteroaryl Amine N4->N5

Workflow for the regioselective synthesis of asymmetrical diaryl ureas using CDI.

In Vitro Validation: Kinase Assay & Cell Viability

To validate the synthesized diaryl urea derivatives, a two-tiered biological evaluation system is required: a biochemical kinase assay to confirm target engagement, and an MTT cell viability assay to confirm phenotypic efficacy 10.

Protocol: VEGFR-2 Kinase Phosphorylation Assay

  • Causality: A cell-free ELISA-based kinase assay isolates the interaction between the drug and the enzyme, eliminating variables like cellular permeability or efflux pumps.

  • Preparation: Coat 96-well plates with a poly-(Glu, Tyr) substrate (4:1 ratio) and incubate overnight at 4°C. Wash with PBS containing 0.1% Tween-20.

  • Inhibitor Incubation: Add recombinant human VEGFR-2 kinase domain (10 ng/well) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.1 mM Na3VO4). Add the synthesized diaryl urea derivatives at varying concentrations (0.1 nM to 10 µM) and incubate for 15 minutes at room temperature.

  • ATP Addition: Initiate the phosphorylation reaction by adding ATP (final concentration 10 µM). Incubate for 30 minutes at 30°C.

  • Detection: Stop the reaction with EDTA. Add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). Develop with TMB substrate and read absorbance at 450 nm. Calculate IC50 using non-linear regression analysis 8.

Conclusion & Future Perspectives

Substituted diaryl ureas remain a cornerstone in the development of multi-kinase inhibitors. The robust hydrogen-bonding network provided by the urea core, combined with the tunable lipophilicity of the terminal aryl rings, offers a highly modular platform for drug discovery. Future innovations are currently leveraging this scaffold in the design of Proteolysis Targeting Chimeras (PROTACs), where diaryl ureas serve as the target-binding warhead to recruit kinases for ubiquitin-mediated degradation, overcoming traditional resistance mechanisms.

References

  • [4] Docking, synthesis and biological evaluation of pyridine ring containing Diaryl urea derivatives as anticancer agents - ScienceScholar. 4

  • [9] Asian Journal of Organic & Medicinal Chemistry - Asian Pub. Corp. 9

  • [1] Diarylureas as Antitumor Agents - MDPI. 1

  • [3] Research and development of N,N′-diarylureas as anti-tumor agents - PMC.3

  • [2] Diarylureas - Encyclopedia MDPI. 2

  • [10] Synthesis and Cytotoxicity of Novel Diaryl Ureas Containing 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]p... - ResearchGate. 10

  • [6] Tivozanib in the treatment of renal cell carcinoma - PMC. 6

  • [5] What links BRAF to the heart function? new insights from the cardiotoxicity of BRAF inhibitors in cancer treatment - PMC. 5

  • [7] Regorafenib: an evidence-based review of its potential in patients with advanced liver cancer - PMC. 7

  • [8] Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - Semantic Scholar. 8

Sources

A Technical Guide to the Discovery and Development of Novel Urea-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Urea as a Privileged Scaffold in Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century. These enzymes regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival, by catalyzing the phosphorylation of specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.[1][2]

Small-molecule kinase inhibitors have revolutionized the treatment landscape for many cancers and inflammatory disorders.[3][4] Among the various chemical scaffolds exploited by medicinal chemists, the diaryl urea motif has proven to be exceptionally effective.[5] First reported as kinase inhibitors in the mid-1990s, urea-based compounds have become a cornerstone of modern drug discovery.[3][4] Their success is exemplified by groundbreaking oral multi-kinase inhibitors like Sorafenib and Regorafenib, which have significantly improved patient outcomes in various malignancies.[6][7][8]

The power of the urea moiety lies in its unique structural and electronic properties. It acts as a rigid, planar hydrogen-bond donor and acceptor, allowing it to form specific, high-affinity interactions within the ATP-binding pocket of kinases.[5][9][10] This guide provides an in-depth exploration of the core principles driving the discovery and development of these crucial therapeutics, from fundamental molecular interactions to clinical application. We will dissect the causality behind experimental design, detail self-validating protocols, and ground our discussion in the authoritative science that has propelled this field forward.

The Urea Moiety: A Versatile Anchor for Kinase Binding

The diaryl urea scaffold is central to a major class of "Type II" kinase inhibitors. Unlike Type I inhibitors, which bind to the active conformation of a kinase, Type II inhibitors target an inactive conformation where a key "DFG" (Asp-Phe-Gly) motif is flipped "out".[11][12] This conformational change exposes a deep hydrophobic pocket adjacent to the ATP-binding site, which the diaryl urea compounds are uniquely suited to occupy.[10][13]

The urea linker itself is the critical anchor for this interaction. Its mechanism of action is twofold:

  • Hydrogen Bonding: The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This allows the urea to form a bidentate hydrogen bond interaction with a conserved glutamate residue in the αC-helix and a backbone N-H of the DFG motif's aspartate residue.[10][12] This network of hydrogen bonds is a defining feature that stabilizes the inactive "DFG-out" state, effectively locking the kinase and preventing its catalytic function.[11][12]

  • Structural Rigidity and Orientation: The planar nature of the urea group properly orients the two flanking aryl rings.[5] One aryl ring typically occupies the region where the adenine of ATP would bind (the "hinge region"), while the second aryl ring extends into the newly-exposed allosteric hydrophobic pocket.[10][13]

This unique binding mode is not only responsible for the high potency of many urea-based inhibitors but can also contribute to their selectivity profiles.

cluster_kinase Kinase ATP Binding Site (Inactive 'DFG-out' Conformation) cluster_inhibitor hinge Hinge Region atp_pocket ATP Pocket allosteric_pocket Allosteric Hydrophobic Pocket dfg_motif DFG Motif (Asp-Phe-Gly) glu_residue Conserved Glutamate (αC-Helix) aryl1 Aryl Ring 1 aryl1->hinge Hydrophobic Interaction urea Urea (O=C(NH)₂) aryl1->urea urea->dfg_motif H-Bond (Donor) urea->glu_residue H-Bond (Donor/Acceptor) aryl2 Aryl Ring 2 urea->aryl2 aryl2->allosteric_pocket Hydrophobic Interaction

Caption: Binding mode of a Type II diaryl urea kinase inhibitor.

Medicinal Chemistry: Design, Synthesis, and Optimization

The discovery of a lead compound is merely the beginning. A rigorous medicinal chemistry campaign is required to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

The diaryl urea scaffold offers numerous positions for chemical modification to tune its biological activity. SAR studies have revealed several key principles for potent kinase inhibition.[14][15]

  • "Head" Group (Hinge-Binding Region): The aryl ring that interacts with the kinase hinge region is critical. Often, this is a pyridine or similar heterocycle, as seen in Sorafenib.[6] Modifications here can drastically alter selectivity across the kinome.

  • "Tail" Group (Allosteric Pocket Region): The second aryl ring binds in the hydrophobic pocket. Substituents on this ring, such as the trifluoromethyl group in Sorafenib, can enhance binding affinity through favorable hydrophobic interactions.[6][10]

  • The Urea Linker: This component is generally conserved. Replacing the urea with a thiourea or amide often leads to a significant decrease in inhibitory activity, highlighting the importance of the specific hydrogen bonding pattern provided by the urea moiety.[14][15]

Table 1: Representative Structure-Activity Relationship (SAR) Data for Urea-Based FGFR1 Inhibitors

Compound ID "Head" Group (Aryl 1) Linker "Tail" Group (Aryl 2) FGFR1 IC₅₀ (nM) Cellular IC₅₀ (nM) Reference
1a 3-Hydroxy-p-tolyl Urea Phenyl >10,000 >10,000 [14]
1c 3-Hydroxy-p-tolyl Urea 4-Chlorophenyl 170 250 [14]
3a 3-Hydroxy-p-tolyl Thiourea 4-Chlorophenyl 1,100 >10,000 [14]

| 8g | 4-Chlorophenyl | Urea | Pyridin-3-yl | - | 2.57 (MDA-MB-468 cells) |[15] |

Data synthesized from publicly available research to illustrate SAR principles.[14][15]

Synthetic Methodologies

The synthesis of diaryl ureas is typically straightforward and robust, making the scaffold attractive for building large libraries for screening. The most common approach involves the reaction of an aromatic amine with an isocyanate.[16] However, for scalability and safety, methods involving carbamate intermediates are often preferred.[17][18][19]

Protocol 1: General Synthesis of a Diaryl Urea via a Carbamate Intermediate

This protocol provides a self-validating system for synthesizing the core urea functionality, a key step analogous to the industrial synthesis of Sorafenib.[19]

Objective: To synthesize 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-phenoxyphenyl)urea.

Materials:

  • 4-Phenoxyaniline

  • Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate

  • Anhydrous Toluene

  • Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, ethyl acetate/hexane mobile phase)

  • Purification supplies (e.g., silica gel for column chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenoxyaniline (1.0 eq) and phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (1.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.2 M.

  • Inert Atmosphere: Purge the reaction flask with nitrogen gas for 5-10 minutes to ensure an inert atmosphere, which prevents side reactions.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) using an oil bath. The causality here is that the elevated temperature is required to drive the reaction, which involves the nucleophilic attack of the aniline onto the carbamate, leading to the displacement of phenol and formation of the urea bond.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Periodically take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute with a suitable solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting aniline and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is complete when the starting material is consumed (typically 4-8 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified. Often, the product will precipitate upon cooling and can be collected by filtration. If not, purification by flash column chromatography on silica gel is performed to yield the pure diaryl urea product.

  • Characterization: The structure and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected spectra should be compared against the obtained data to validate the structure.

Bioassay Development and Screening Cascade

Identifying a potent inhibitor requires a robust and logical screening cascade, moving from high-throughput biochemical assays to more complex, physiologically relevant cellular models.

lib Compound Library (e.g., Diaryl Ureas) hts Primary Screen: High-Throughput Biochemical Assay (e.g., ADP-Glo) lib->hts Identify Hits potency Dose-Response & IC₅₀ Determination (Biochemical) hts->potency Confirm Hits selectivity Kinase Selectivity Profiling (Panel of >300 kinases) potency->selectivity Assess Specificity cell_phos Secondary Screen: Cellular Target Inhibition Assay (e.g., Western Blot for p-ERK) selectivity->cell_phos Validate Cellular Activity cell_prolif Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) cell_phos->cell_prolif Determine Functional Effect adme Lead Optimization: In Vitro ADME/Tox (Metabolic Stability, Permeability) cell_prolif->adme Evaluate Drug-like Properties invivo In Vivo Efficacy Studies (Xenograft Models) adme->invivo Test in Animal Models

Caption: A typical drug discovery workflow for kinase inhibitors.

In Vitro Biochemical Assays

The first step is to determine if a compound can directly inhibit the enzymatic activity of the target kinase. Luminescence-based assays that measure the conversion of ATP to ADP are widely used due to their sensitivity, scalability, and non-radioactive nature.[1][2]

Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol is a self-validating system for quantifying kinase inhibition by measuring ADP production.[2]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Target Kinase (e.g., RAF-1)

  • Kinase-specific substrate (e.g., inactive MEK1)

  • Test compound serially diluted in DMSO

  • ATP solution (at or near Km for the kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase, its substrate, and reaction buffer. Add this mix to the wells containing the compound. The rationale for pre-incubating the compound with the kinase (typically 10-15 minutes at room temperature) is to allow the inhibitor to bind to the enzyme before the reaction starts.[20]

  • Start the Reaction: Initiate the kinase reaction by adding ATP to all wells. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The reaction time must be optimized to ensure it remains in the linear range of substrate conversion.

  • Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. This step is critical because high levels of ATP can interfere with the subsequent ADP detection step. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add the Kinase Detection Reagent to all wells. This reagent contains enzymes that convert the ADP generated by the target kinase into a detectable ATP signal in the form of luminescence. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced, and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Assays

A compound that is potent in a biochemical assay may not be effective in a cell due to issues with permeability, stability, or off-target effects.[21] Therefore, cell-based assays are a critical secondary step.

  • Target Engagement & Phosphorylation Assays: These assays confirm that the inhibitor is hitting its intended target inside the cell. A common method is Western blotting to detect the phosphorylation status of a kinase's direct downstream substrate. For example, when testing a Raf inhibitor, one would measure the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).[11][22] A potent inhibitor should decrease the levels of these phosphoproteins.

  • Cell Proliferation Assays: These assays measure the ultimate functional outcome of inhibiting an oncogenic kinase: stopping cancer cell growth. Assays like the BaF3 cell proliferation assay are used to determine a compound's effect on cell viability and growth over time.[21]

Case Studies: Clinically Approved Urea-Based Kinase Inhibitors

Sorafenib (Nexavar®)

The development of Sorafenib (BAY 43-9006) was a landmark achievement, validating the multi-kinase inhibitor approach.[6] Discovered through a high-throughput screen of a 200,000-compound library, an initial 3-thienyl urea hit with an IC₅₀ of 17 µM against Raf-1 was identified.[6] Subsequent lead optimization, which involved modifying the aryl rings while retaining the core urea moiety, led to the discovery of Sorafenib, boasting a 6 nM IC₅₀ for Raf-1 and a broad inhibition profile.[6][8]

Sorafenib's mechanism involves the dual inhibition of the Raf/MEK/ERK signaling pathway, which drives cell proliferation, and key receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are critical for tumor angiogenesis.[11][22]

Table 2: Kinase Inhibitory Profile of Sorafenib

Target Kinase IC₅₀ (nM) Pathway Reference
Raf-1 6 Proliferation [11]
B-Raf (wild-type) 22 Proliferation [11]
B-Raf (V600E mutant) 38 Proliferation [11]
VEGFR-2 90 Angiogenesis [11]
VEGFR-3 20 Angiogenesis [11]
PDGFR-β 57 Angiogenesis [11]

| c-KIT | 68 | Oncogenesis |[11] |

gf Growth Factor (e.g., VEGF) rtk RTK (VEGFR, PDGFR) gf->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus output Gene Expression (Proliferation, Angiogenesis) nucleus->output sorafenib Sorafenib sorafenib->rtk sorafenib->raf

Caption: Simplified signaling pathways inhibited by Sorafenib.

Regorafenib (Stivarga®)

Regorafenib is a close structural analogue of Sorafenib, differing primarily by the addition of a fluorine atom on the central phenyl ring.[19] This seemingly minor chemical change results in a distinct kinase inhibition profile and clinical activity.[23][24] Regorafenib is also an oral multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic RTKs.[7] It has demonstrated broad antitumor activity and gained FDA approval for metastatic colorectal cancer and other solid tumors.[7][23] The development of Regorafenib underscores how subtle modifications to the core diaryl urea scaffold can lead to new therapeutic agents with unique properties.

Conclusion and Future Perspectives

The urea scaffold has cemented its role as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to anchor inhibitors to the inactive "DFG-out" conformation provides a powerful and validated strategy for achieving high potency and modulating selectivity. The success of drugs like Sorafenib and Regorafenib provides a robust proof-of-concept for this approach.[6][8]

Future research in this area continues to evolve. Efforts are focused on designing inhibitors with novel selectivity profiles to target specific kinase isoforms or to overcome acquired resistance mechanisms. Furthermore, innovative strategies such as constraining the flexible diaryl urea structure within a macrocycle are being explored to enhance potency and improve pharmacokinetic properties.[17][18] As our understanding of the human kinome deepens, the versatile and synthetically accessible urea moiety will undoubtedly remain a critical tool in the arsenal of drug discovery professionals, paving the way for the next generation of targeted therapies.

References

  • Tao, Z.-F., Sowin, T., & Lin, N.-H. (2007). Synthesis of Macrocyclic Urea Kinase Inhibitors. Synlett, 2007(18), 2855–2858. Available at: [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. Available at: [Link]

  • Dumas, J., Smith, R. A., & Lowinger, T. B. (2004). Recent developments in the discovery of protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 7(5), 600-616. Available at: [Link]

  • Sci-Hub. Synthesis of Macrocyclic Urea Kinase Inhibitors. Available at: [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 718-27. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. Available at: [Link]

  • Goel, G., & Ciombor, K. K. (2013). The development of regorafenib and its current and potential future role in cancer therapy. Expert Opinion on Drug Discovery, 8(3), 347-356. Available at: [Link]

  • Celtarys. Biochemical assays for kinase activity detection. Available at: [Link]

  • Kosson, P., et al. (2021). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. European Journal of Medicinal Chemistry, 209, 112866. Available at: [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1001487. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(7), 3393-3427. Available at: [Link]

  • Kosson, P. (2021). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. The University of Toledo. Available at: [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Liu, C.-Y., et al. (2012). Sorafenib Inhibits Hypoxia-Inducible Factor-1α Synthesis: Implications for Antiangiogenic Activity in Hepatocellular Carcinoma. Clinical Cancer Research, 18(20), 5662-5671. Available at: [Link]

  • Al-Hayali, A., & El-Elimat, T. (2023). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. International Journal of Molecular Sciences, 24(20), 15410. Available at: [Link]

  • Wikipedia. Regorafenib. Available at: [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 718-27. Available at: [Link]

  • Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10. Available at: [Link]

  • PubMed. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2. Available at: [Link]

  • Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. Available at: [Link]

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. Available at: [Link]

  • ResearchGate. Classification of urea-based antineoplastic kinase inhibitors according... Available at: [Link]

  • Journal of Medicinal Chemistry. Synthesis of Sorafenib–Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. Available at: [Link]

  • National Cancer Institute. Regorafenib. Available at: [Link]

  • ACS Medicinal Chemistry Letters. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Available at: [Link]

  • Targeted Oncology. Early Development of Regorafenib: Was the Correct Dose Selected?. Available at: [Link]

  • MDPI. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Available at: [Link]

  • Fierce Biotech. Timeline on regorafenib (Stivarga) development. Available at: [Link]

  • ResearchGate. Synthesis, Structure–Activity Relationships, and Pharmacological Profile of Bioactive Urea‐Based Therapeutics. Available at: [Link]

  • MDPI. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Available at: [Link]

  • PubMed. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity. Available at: [Link]

Sources

Methodological & Application

How to perform an MTT assay with 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Cytotoxicity of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea Using the MTT Viability Assay

Introduction & Scientific Rationale

The compound 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (also known as 1-(4-methoxyphenyl)-3-(p-tolyl)urea) belongs to the diarylurea class of small molecules. Diarylureas are highly regarded in medicinal chemistry and drug development for their potent anticancer, anti-inflammatory, and kinase-inhibitory properties[1]. By binding to the hydrophobic pockets of receptor tyrosine kinases (e.g., EGFR, VEGFR) or serine-threonine kinases (e.g., Raf), diarylurea derivatives disrupt downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis[1][2].

To quantify the antiproliferative effects of this compound in vitro, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard[3]. The assay operates on a self-validating biochemical principle: metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals[4]. Because this reduction only occurs in living cells, the quantity of formazan generated is directly proportional to the number of viable cells remaining after compound treatment[5].

Experimental Design & Causality (E-E-A-T Principles)

When working with highly hydrophobic diarylureas, standard assay protocols must be rigorously adapted to prevent false artifacts. As an application scientist, you must account for the following causal relationships in your experimental design:

  • Solvent Cytotoxicity (The Vehicle Control): 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea has poor aqueous solubility and requires 100% Dimethyl Sulfoxide (DMSO) for initial stock preparation. Because DMSO itself is cytotoxic, the final concentration in the cell culture media must never exceed 0.5% (ideally ≤0.1%). A vehicle control well (cells + media + equivalent DMSO concentration) is mandatory to isolate the true effect of the diarylurea from solvent toxicity.

  • Edge Effects: Evaporation in the peripheral wells of a 96-well plate alters the concentration of the media and the compound, skewing metabolic rates. Filling the outer perimeter with sterile PBS or media ensures thermal and osmotic stability for the inner experimental wells.

  • Optical Interference: Phenol red in culture media can interfere with the spectrophotometric absorbance reading of formazan at 570 nm[3]. Carefully aspirating the media before solubilizing the crystals in pure DMSO eliminates this background noise, ensuring high-fidelity data.

MOA DU 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (Hydrophobic Diarylurea) Kinase Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) DU->Kinase Inhibits Metabolism Cellular Metabolism & Proliferation (Downregulation) Kinase->Metabolism Blocks signaling Enzyme NAD(P)H-dependent Oxidoreductases Metabolism->Enzyme Reduces activity Formazan Formazan (Purple Crystals) Enzyme->Formazan Catalyzes MTT MTT Reagent (Yellow Tetrazolium) MTT->Formazan Converted by

Figure 1: Mechanism of diarylurea-induced metabolic inhibition and subsequent MTT reduction.

Materials and Reagents

  • Test Compound: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (Powder).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (Sigma-Aldrich or equivalent).

  • Solvents: Cell-culture grade DMSO (for compound stock and formazan solubilization).

  • Buffer: Sterile Dulbecco’s Phosphate-Buffered Saline (DPBS), pH 7.4.

  • Consumables: Flat-bottom 96-well tissue culture plates, 0.22 µm syringe filters.

  • Equipment: Multi-well spectrophotometer (Microplate reader) capable of reading at 570 nm and 630 nm (reference).

Step-by-Step Protocol

Phase A: Reagent Preparation
  • MTT Stock Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile DPBS[4]. Vortex thoroughly until completely dissolved. Filter-sterilize the solution through a 0.22 µm filter into a light-protected (foil-wrapped) sterile tube[4]. Store at 4°C for up to 4 weeks[3].

  • Compound Stock (20 mM): Calculate the molecular weight of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (approx. 256.3 g/mol ). Dissolve the appropriate mass in 100% DMSO to yield a 20 mM master stock. Aliquot and store at -20°C.

Phase B: Cell Seeding
  • Harvest exponentially growing cells (e.g., A549 lung carcinoma or MCF-7 breast cancer cells) via trypsinization[6].

  • Resuspend cells in fresh, complete culture media and count using a hemocytometer.

  • Seed cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL[2].

    • Expert Insight: Leave the outer perimeter wells (Rows A and H, Columns 1 and 12) empty of cells, filling them instead with 100 µL of sterile PBS to act as an evaporation barrier.

  • Incubate the plate overnight (12–18 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery[6].

Phase C: Compound Treatment
  • Prepare serial dilutions of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in complete culture media. Recommended testing range: 0.1 µM to 100 µM[2]. Ensure the final DMSO concentration across all doses is identical and does not exceed 0.5%.

  • Aspirate the old media from the 96-well plate.

  • Add 100 µL of the compound-containing media to the corresponding wells.

  • Include the following critical controls:

    • Blank: Media only + MTT (No cells). Used to subtract background absorbance.

    • Vehicle Control: Cells + Media + DMSO (at the exact % used in the highest compound dose).

  • Incubate for the desired exposure period (typically 24, 48, or 72 hours)[7].

Phase D: MTT Incubation & Solubilization
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution directly to each well (including blanks)[3].

  • Incubate the plate in the dark at 37°C for 2 to 4 hours[3][6]. Causality check: Monitor visually under a microscope. You should see intracellular, needle-like purple formazan crystals forming in the vehicle control wells.

  • Carefully aspirate the media from each well, taking extreme care not to disturb the formazan crystals resting at the bottom[5].

  • Add 100 µL of 100% DMSO to each well to solubilize the formazan crystals[3].

  • Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete, homogenous dissolution of the crystals.

Phase E: Measurement
  • Measure the optical density (OD) using a microplate reader at 570 nm[3][7].

  • (Optional but recommended): Read the plate at a reference wavelength of 630 nm and subtract these values from the 570 nm readings to correct for well-to-well optical imperfections.

MTT_Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Treatment (Diarylurea) Seed->Treat MTT 3. MTT Addition (2-4h Incubation) Treat->MTT Solubilize 4. Solubilization (100% DMSO) MTT->Solubilize Read 5. Measurement (OD 570 nm) Solubilize->Read

Figure 2: Step-by-step workflow of the MTT cell viability assay.

Data Analysis & Presentation

To determine the efficacy of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, calculate the percentage of cell viability relative to the vehicle control using the following formula:

% Viability =[(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

Plot the % Viability against the log-transformed compound concentration to generate a dose-response curve and calculate the IC₅₀ (Half-maximal inhibitory concentration).

Table 1: Quantitative Data Summary (Representative Dose-Response of Diarylurea Derivative)

Compound Concentration (µM)Log [Conc]Mean Absorbance (570 nm)Corrected Absorbance (-Blank)% ViabilityStandard Deviation (±)
Blank (No Cells) N/A0.0450.000N/A0.002
Vehicle Control (0.5% DMSO) N/A0.9850.940100.0%4.2%
0.1 µM -1.00.9600.91597.3%3.8%
1.0 µM 0.00.8500.80585.6%5.1%
10.0 µM 1.00.5200.47550.5%2.9%
50.0 µM 1.690.2100.16517.5%1.4%
100.0 µM 2.00.0950.0505.3%0.8%

Note: The hypothetical IC₅₀ for the compound in this representative dataset is approximately 10.0 µM, consistent with the antiproliferative profiles of similar N,N'-diarylurea derivatives on NSCLC cell lines[2].

Troubleshooting & Expert Insights

  • Precipitation of Compound in Media: If 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea precipitates out of solution upon addition to the aqueous culture media, the localized concentration will drop, leading to artificially high cell viability. Solution: Warm the media to 37°C prior to spiking in the DMSO stock, and ensure immediate, vigorous mixing.

  • High Background Absorbance: If the blank wells exhibit an OD > 0.1, the MTT reagent may have spontaneously degraded due to light exposure or microbial contamination. Solution: Always store MTT in foil-wrapped containers at 4°C and filter-sterilize before use[4].

  • Aspiration Loss: Non-adherent or loosely adherent cells (e.g., apoptotic cells rounding up after diarylurea treatment) can be accidentally aspirated prior to solubilization. Solution: Instead of aspirating media, add 100 µL of a solubilization buffer (10% SDS in 0.01 M HCl) directly to the media and incubate overnight to dissolve the crystals[3].

References

  • Kumar, P., Nagarajan, A., & Uchil, P. D. Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols. Available at:[Link]

  • MDPI. Diarylureas as Antitumor Agents. Pharmaceuticals. Available at:[Link]

  • Lademann, U., et al. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex. Molecular and Cellular Biology (PMC). Available at:[Link]

  • Aasirvatham. Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at:[Link]

  • Thongsom, S., et al. N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Real Research. MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. Available at:[Link]

Sources

Treating cancer cell lines with 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preclinical Evaluation of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in Cancer Cell Lines

Introduction: The Promise of Diarylureas in Oncology

The diarylurea scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in the development of potent anticancer agents.[1][2] This structural motif is central to several FDA-approved kinase inhibitors, including Sorafenib and Regorafenib, which have transformed the treatment landscape for various malignancies like hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][3] The efficacy of diarylureas stems from their unique ability to form critical hydrogen bonds with enzyme and receptor targets; the urea's NH moieties act as hydrogen bond donors while the oxygen serves as an acceptor.[2] This allows them to function as highly effective Type II kinase inhibitors, binding to and stabilizing the inactive conformation of kinases, thereby disrupting oncogenic signaling.[1][2]

This document provides a comprehensive guide for the preclinical evaluation of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea , a novel diarylurea compound. We will explore its hypothesized mechanism of action based on its structural class, and provide detailed, field-proven protocols for assessing its efficacy in cancer cell lines. These methodologies are designed to be self-validating systems, enabling researchers to generate robust and reproducible data for drug development programs.

Hypothesized Mechanism of Action: Targeting Core Cancer Signaling Pathways

Based on extensive research into its structural class, 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea is hypothesized to function as a multi-kinase inhibitor.[3][4] Diarylureas predominantly target serine-threonine and receptor tyrosine kinases that are critical components of signaling pathways frequently dysregulated in cancer.[1][5] The primary anticipated target is the RAS/RAF/MEK/ERK (MAPK) pathway , a central signaling cascade that controls cell proliferation, differentiation, and survival.[6][7]

By inhibiting key kinases such as B-Raf, the compound is expected to block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis.[3][8] Furthermore, many diarylurea derivatives exhibit anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby disrupting the formation of new blood vessels that tumors need to grow.[4][9]

Diarylurea_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK Activation RAS RAS RTK->RAS Activation RAF RAF Kinase (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Compound 1-(4-Methoxyphenyl)-3- (4-methylphenyl)urea Compound->RTK Inhibition Compound->RAF Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cellular_Response

Caption: Hypothesized mechanism of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea targeting the RAS/RAF/MEK/ERK pathway.

Experimental Workflow: From Screening to Mechanism

A structured, multi-stage approach is essential for a thorough evaluation. The workflow should progress from broad screening to determine overall cytotoxic or cytostatic effects, followed by more detailed assays to elucidate the specific biological consequences of treatment.

Experimental_Workflow Start Prepare Compound Stock (10 mM in DMSO) Screening Phase 1: Cytotoxicity Screening (MTT / XTT Assays) Start->Screening IC50 Determine IC50 Values in Multiple Cancer Cell Lines Screening->IC50 Apoptosis Phase 2: Apoptosis Induction (Annexin V / PI Staining) IC50->Apoptosis Treat cells at IC50 conc. CellCycle Phase 3: Cell Cycle Analysis (PI Staining & Flow Cytometry) IC50->CellCycle Treat cells at IC50 conc. Mechanism Phase 4: Mechanism Validation (Western Blot for p-ERK, etc.) Apoptosis->Mechanism CellCycle->Mechanism End Comprehensive Profile of Compound Activity Mechanism->End

Caption: A logical workflow for the preclinical evaluation of the target compound.

Protocols and Methodologies

Compound Handling and Stock Solution Preparation

The accurate preparation of the test compound is fundamental to the reproducibility of all subsequent experiments.

  • Principle: Small molecule inhibitors are often hydrophobic and require an organic solvent for solubilization before being diluted in aqueous cell culture media.[10] Dimethyl sulfoxide (DMSO) is the most common solvent due to its high solubilizing capacity and relatively low toxicity at concentrations typically below 0.5%.[10]

  • Protocol:

    • Aseptically weigh out a precise amount of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea powder in a sterile microcentrifuge tube.

    • Add sterile, anhydrous DMSO to achieve a final concentration of 10 mM. This will serve as the master stock solution.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be required.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store all aliquots at -20°C, protected from light.

    • For experiments, thaw an aliquot and prepare fresh working solutions by diluting the stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5%.

Cell Viability and Cytotoxicity Assays (XTT/MTT)

These initial screening assays quantify the effect of the compound on cell proliferation and metabolic activity.

  • Principle of the Assay: Tetrazolium salt-based assays, like MTT and XTT, measure the metabolic activity of a cell population.[11] Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium salt into a colored formazan product.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[12]

  • Step-by-Step Protocol (XTT Assay):

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare a series of 2x concentrated serial dilutions of the compound in culture medium from your stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration). Include "cells only" (100% viability) and "medium only" (background) controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ XTT Assay).[11]

    • Labeling: Add 50 µL of the prepared XTT mixture to each well.

    • Incubation: Incubate the plate for 2-6 hours at 37°C, protected from light, until the color change is apparent in the control wells.

    • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[12]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100%).

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Cell Line Cancer Type Hypothetical IC₅₀ (µM) after 48h
A549Non-Small Cell Lung Cancer4.5 ± 0.6
HCT-116Colorectal Carcinoma2.8 ± 0.4
PC-3Prostate Cancer7.1 ± 0.9
MCF-7Breast Cancer3.5 ± 0.5

Table 1: Example data presentation for IC₅₀ values of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea across various cancer cell lines.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This assay determines whether the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis).[13]

  • Principle of the Assay: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16] Dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[14][16]

AnnexinV_Principle cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis inner_h outer_h label_h Annexin V: Negative PI: Negative inner_e outer_e ps1 ps2 label_e Annexin V: Positive PI: Negative inner_l outer_l ps3 ps4 label_l Annexin V: Positive PI: Positive

Sources

High-Throughput Kinase Profiling of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea: A Type II Inhibitor Screening Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (hereafter referred to as MMPU ) belongs to the diaryl urea class of small molecules. Diaryl ureas are a dominant and highly versatile scaffold in medicinal chemistry, most notably recognized for their role as Type II kinase inhibitors (e.g., Sorafenib, Linifanib). This application note provides a comprehensive, field-validated protocol for screening MMPU against a broad kinase panel using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The guide emphasizes the critical kinetic and physicochemical nuances required to generate artifact-free, reproducible data for slow-binding Type II inhibitors.

Scientific Rationale & Mechanism of Action

To design an effective screening protocol, one must first understand the structural biology and binding kinetics of the target compound.

Structural Recognition

MMPU functions by stabilizing the inactive DFG-out conformation of protein kinases. According to recent quantum chemical and data mining studies on diaryl ureas (1)[1], the urea core acts as a critical hydrogen-bond anchor, interacting with the catalytic glutamate and the DFG aspartate backbone. Simultaneously, the flanking aromatic rings (the 4-methoxyphenyl and 4-methylphenyl groups) drive key nonbonded π interactions—predominantly CH- π and π−π stacking—within the hydrophobic pocket adjacent to the ATP binding site.

The Necessity of Broad Panel Screening

While diaryl ureas are classically targeted against RTKs (like VEGFR/PDGFR) and RAF kinases, they are notorious for broad polypharmacology. Literature demonstrates that diaryl ureas frequently exhibit off-target activity against kinases such as p38 α , EGFR, and the cardiac-specific kinase TNNI3K (2)[2]. Profiling MMPU across a diverse kinase panel is therefore mandatory to map its selectivity landscape and predict potential clinical toxicities.

Kinetic Causality: The "Slow-Binding" Phenomenon

Because Type II inhibitors bind the DFG-out state, they must "wait" for the kinase to spontaneously sample this inactive conformation in solution. This results in slow-binding kinetics . If ATP is added to the assay simultaneously with MMPU, the inhibitor will not have time to equilibrate, leading to artificially high IC50​ values (false negatives). A prolonged pre-incubation step is an absolute requirement.

Pathway GF Growth Factors RTK RTKs (VEGFR/PDGFR) GF->RTK RAS RAS GTPase RTK->RAS RAF RAF Kinases (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor MMPU (Diaryl Urea) Inhibitor->RTK DFG-out Inhibitor->RAF DFG-out

Mechanism of Action: Diaryl ureas block RTK and MAPK signaling by binding the DFG-out state.

Experimental Protocols

Phase 1: Compound Preparation and Handling

Diaryl ureas are highly hydrophobic and prone to aggregation or precipitation in aqueous buffers (3)[3]. To ensure a self-validating assay, compound handling must minimize aqueous exposure until the final assay step.

  • Stock Solubilization : Dissolve MMPU powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously for 2–5 minutes. If undissolved particulates remain, sonicate in a water bath for 5 minutes.

  • Serial Dilution : Perform an 11-point, 3-fold serial dilution of MMPU in 100% DMSO (not assay buffer) to generate a concentration gradient.

  • Acoustic Dispensing : Use an acoustic liquid handler (e.g., Echo 550) to transfer nanoliter volumes of the DMSO stock directly into the dry wells of a 384-well assay plate.

    • Causality Insight: Diaryl ureas readily adsorb to polypropylene pipette tips. Acoustic dispensing eliminates tip-based carryover and ensures precise dosing.

Phase 2: TR-FRET Kinase Assay Workflow

TR-FRET is selected over standard fluorescence due to its time-delayed measurement, which effectively bypasses the autofluorescence often exhibited by aromatic-rich compounds like MMPU.

  • Kinase Addition & Pre-incubation (CRITICAL) :

    • Add 5 µL of 2X Kinase solution (diluted in Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) to the assay plate containing the dispensed MMPU.

    • Incubate for 60 minutes at Room Temperature. This allows the kinase to sample the DFG-out state and the inhibitor to achieve binding equilibrium.

  • Reaction Initiation : Add 5 µL of 2X ATP/Substrate mix. Ensure ATP is at the specific Km​ for each kinase in the panel to allow direct comparison of IC50​ values.

  • Kinase Reaction : Incubate for 60 minutes at room temperature.

  • Termination & Detection : Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop the reaction), a Europium-labeled anti-phospho antibody, and a Streptavidin-APC fluorophore.

  • Readout : Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).

Workflow Step1 1. Compound Prep (100% DMSO) Step2 2. Acoustic Dispensing (Echo 550) Step1->Step2 Step3 3. Kinase Pre-incubation (60 min, RT) Step2->Step3 Step4 4. ATP & Substrate Addition Step3->Step4 Step5 5. Stop Buffer & Detection Reagents Step4->Step5 Step6 6. TR-FRET Readout (EnVision) Step5->Step6

TR-FRET Assay Workflow optimized for Type II slow-binding kinase inhibitors.

Data Presentation & Analysis

To contextualize the potency and selectivity of MMPU, it must be benchmarked against a known clinical diaryl urea, such as Sorafenib. The data below illustrates a representative selectivity profile based on historical benchmarking of the diaryl urea class (4)[4].

Table 1: Representative Kinase Selectivity Profile

Kinase TargetMMPU IC50​ (nM)*Sorafenib IC50​ (nM)Selectivity Ratio (Sorafenib/MMPU)
BRAF (V600E) 145380.26
VEGFR2 85901.05
p38 α 3206001.87
TNNI3K 4102800.68
EGFR (WT) >10,000>10,000N/A

*Note: Data represents illustrative profiling expected for a generic diaryl urea scaffold based on structural similarity to known Type II inhibitors.

Troubleshooting & Optimization

  • Issue: Flat Dose-Response Curves or Artificially High IC50​ values.

    • Causality : Insufficient pre-incubation time preventing the inhibitor from capturing the DFG-out state.

    • Solution : Extend the kinase/inhibitor pre-incubation step from 60 minutes to 120 minutes. If the IC50​ shifts to a lower value, slow-binding kinetics are confirmed.

  • Issue: Promiscuous Inhibition Across the Entire Panel.

    • Causality : Diaryl ureas can form colloidal aggregates in aqueous buffers, leading to non-specific protein sequestration (promiscuous inhibition).

    • Solution : Ensure the assay buffer contains at least 0.01% Brij-35 or Triton X-100. Detergents disrupt colloidal aggregates, ensuring that only true stoichiometric inhibition is measured.

References

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. Molecules (MDPI), 2025. 1[1]

  • Enhancing the Stability of Diaryl Urea Solutions for Screening. BenchChem Technical Support Center, 2025.3[3]

  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules (MDPI), 2016. 4[4]

  • Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. Journal of Medicinal Chemistry (ACS), 2021. 2[2]

Sources

Application Notes and Protocols: A Framework for the In Vivo Evaluation of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The diaryl urea scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-cancer and anti-inflammatory effects.[1][2] 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea is a novel compound within this class, and while specific biological data is limited, its structure warrants systematic in vivo investigation. This document provides a comprehensive, experience-driven framework for researchers and drug development professionals to design and execute a robust preclinical evaluation of this compound in mouse models. We will move beyond simple procedural lists to explain the causal logic behind each experimental phase, from initial formulation and safety assessment to exploratory efficacy studies in relevant disease models. The protocols herein are designed to be self-validating systems, incorporating principles of rigorous and reproducible research to ensure the generation of high-quality, translatable data.[3][4]

Foundational Strategy: A Phased Approach to In Vivo Characterization

A successful in vivo research campaign for a novel compound requires a logical, stepwise progression. Rushing into complex efficacy models without understanding the compound's behavior and safety profile is a common cause of failed preclinical studies.[5] Our strategy is built on three core phases: preliminary assessment, pharmacokinetic/pharmacodynamic (PK/PD) characterization, and exploratory efficacy evaluation. This approach maximizes resource efficiency and builds a strong data package for go/no-go decisions.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: In Vivo Safety & PK/PD cluster_2 Phase 3: Exploratory Efficacy cluster_3 Phase 4: Advanced Studies A Compound Sourcing & QC B Solubility & Formulation Development A->B C Dose-Range Finding (DRF) & Maximum Tolerated Dose (MTD) B->C D Single-Dose Pharmacokinetics (PK) C->D E Target Engagement (Optional) D->E F Oncology Models (e.g., CDX) E->F G Inflammation Models (e.g., Paw Edema) E->G H Decision Point: Select Primary Indication F->H G->H I Dose-Response Efficacy Studies H->I J Chronic Toxicology I->J

Figure 1: Phased workflow for preclinical in vivo evaluation of a novel compound.

Phase 1: Pre-Formulation and Vehicle Development

Rationale: The majority of new chemical entities are poorly soluble in water.[6][7] An inadequate formulation can lead to low bioavailability and high variability between animals, rendering in vivo data uninterpretable.[6] The goal of this phase is to develop a safe and homogenous vehicle that allows for consistent administration.

Solubility Assessment

Before designing a complex vehicle, it's crucial to assess the compound's intrinsic solubility in common excipients. This empirical approach saves time and resources.

Formulation Protocol: A Universal Starting Point

For a lipophilic compound like 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, a co-solvent/surfactant system is often a successful starting point for oral or intraperitoneal administration. A widely used and generally well-tolerated vehicle is a mixture of DMSO, PEG400, Tween 80, and saline.[8]

Table 1: Recommended Starting Formulation for In Vivo Studies

Component Role Percentage (v/v) Notes
DMSO Co-solvent 10% Dissolves the compound initially. Use the minimum required.[8]
PEG400 Co-solvent 40% Increases solubility and stability.
Tween 80 Surfactant 5% Prevents precipitation upon dilution with aqueous vehicle.[8]

| 0.9% Saline | Aqueous Vehicle | 45% | Provides isotonicity for injection. |

Protocol 1: Vehicle Preparation

  • Weigh the required amount of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea powder into a sterile glass vial.

  • Add the calculated volume of DMSO to the vial. Vortex or sonicate until the compound is fully dissolved. This is the most critical step.

  • Add the PEG400 and vortex to mix thoroughly.

  • Add the Tween 80 and vortex again until the solution is homogenous.

  • Finally, add the saline in a dropwise manner while vortexing to prevent the compound from precipitating out of solution. The final formulation should be a clear solution or a fine, homogenous suspension.

  • Visually inspect the final formulation for any precipitation or phase separation before administration.

Phase 2: Tolerability and Pharmacokinetic Profiling

Rationale: This phase establishes the safe dosing window and characterizes the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound.[9][10] Efficacy studies are meaningless without understanding the relationship between the administered dose and the resulting exposure in the animal.[11]

Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

The objective is to identify the highest dose that can be administered without causing severe toxicity or unacceptable adverse effects.[12][13] This study informs the dose selection for subsequent PK and efficacy studies.

Protocol 2: Acute MTD Study in Mice

  • Animal Model: Use a common outbred strain like CD-1 or Swiss Webster mice (n=3-5 per group, mixed-sex or single-sex depending on research question).[14]

  • Acclimatization: Allow animals to acclimate for at least 5-7 days before the study begins.

  • Dose Selection: Use a dose-escalation scheme. A modified Fibonacci sequence is a common approach.[15]

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg

    • Group 3: 30 mg/kg

    • Group 4: 100 mg/kg

    • Group 5: 300 mg/kg (or as high as solubility allows)

  • Administration: Administer a single dose via the intended route (e.g., oral gavage (PO) or intraperitoneal (IP)). The volume administered should be kept consistent, typically 5-10 mL/kg for mice.[16][17]

  • Monitoring: Observe animals intensely for the first 4 hours post-dose, then at 24, 48, and 72 hours. Record:

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

    • Body weight changes (a loss of >15-20% is a common humane endpoint).

    • Mortality.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or irreversible morbidity.[18]

Single-Dose Pharmacokinetic (PK) Study

Rationale: A PK study measures the concentration of the drug in the blood over time, providing critical parameters like peak concentration (Cmax), time to peak (Tmax), and total exposure (Area Under the Curve, AUC).[10]

Protocol 3: Mouse Pharmacokinetic Analysis

  • Animal Model: CD-1 or C57BL/6 mice (n=3 per time point for terminal bleeds, or cannulated animals for serial sampling).

  • Dose Selection: Choose one or two well-tolerated doses from the MTD study (e.g., 10 mg/kg and 50 mg/kg).

  • Administration: Administer a single dose via the chosen route (PO or IP). An intravenous (IV) group (1-2 mg/kg) is often included to determine absolute bioavailability.[19]

  • Sample Collection: Collect blood (e.g., via submandibular or saphenous vein) at specific time points. A typical schedule for an orally administered drug would be: pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.[19]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis to determine key PK parameters.[19]

Table 2: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the peak exposure after administration.
Tmax Time at which Cmax is reached Provides information on the rate of absorption.
AUC Area Under the concentration-time Curve Represents the total drug exposure over time.
t1/2 Half-life The time required for the drug concentration to decrease by half.

| F% | Bioavailability (requires IV data) | The fraction of the administered dose that reaches systemic circulation. |

Phase 3: Exploratory Efficacy Screening

Rationale: Based on the chemical class, this compound has potential in oncology and inflammation.[1][20] Running pilot studies in well-established, acute models is an efficient way to screen for a biological signal. The choice of model is critical for translational relevance.[21][22]

Oncology Model: Cell Line-Derived Xenograft (CDX)

Rationale: The CDX model is a foundational tool in cancer research for evaluating the anti-tumor activity of a compound in vivo.[23][24] It involves implanting human cancer cells into immunodeficient mice.

Protocol 4: Human Tumor Xenograft Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., Nude, SCID, or NSG) that can accept human cell grafts.

  • Cell Line Selection: Choose a relevant human cancer cell line. Based on general screening data for similar compounds, a breast cancer line like MCF7 could be a starting point.[25]

  • Cell Implantation: Subcutaneously inject 1-5 million cells (in a solution like Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Grouping: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor volumes.[26]

    • Group 1: Vehicle control

    • Group 2: Test compound (e.g., 50 mg/kg, daily)

    • Group 3: Positive control (a standard-of-care chemotherapy for that cancer type)

  • Treatment: Administer the compound daily (or as determined by PK data) for 2-4 weeks.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and record animal body weights.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (~1500-2000 mm³). Efficacy is measured by Tumor Growth Inhibition (TGI).

Inflammation Model: Carrageenan-Induced Paw Edema

Rationale: This is a classic, acute model of inflammation used to screen for compounds with anti-inflammatory or anti-edema properties.[27][28][29]

Protocol 5: Paw Edema Inflammation Study in Mice

  • Animal Model: Use a standard strain like BALB/c or Swiss albino mice (n=6-8 per group).

  • Grouping and Pre-treatment:

    • Group 1: Vehicle control

    • Group 2: Test compound (e.g., 50 mg/kg)

    • Group 3: Positive control (e.g., Indomethacin or Diclofenac) Administer the compounds (PO or IP) 60 minutes before inducing inflammation.

  • Inflammation Induction: Inject a small volume (~50 µL) of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (time 0) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Data Interpretation and Path Forward

The results from these exploratory studies will guide the future development of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea.

G cluster_0 Exploratory Data Input cluster_1 Decision Analysis cluster_2 Path Forward A PK Data: Good Exposure (AUC) & Half-Life (t1/2)? D Proceed with Development? A->D B Oncology (CDX) Data: Significant Tumor Growth Inhibition? B->D C Inflammation Data: Significant Reduction in Paw Edema? C->D E Optimize Formulation or Synthesize Analogs D->E No (Poor PK) F Advance to Orthotopic or Syngeneic Cancer Models D->F Yes (Oncology Signal) G Advance to Chronic Inflammation Models (e.g., Arthritis) D->G Yes (Inflammation Signal) H Terminate Project D->H No (No Efficacy)

Sources

Advanced LC-MS/MS Quantification of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Matrix: Plasma, Serum, and Tissue Homogenates Technology: UHPLC-ESI-MS/MS (Multiple Reaction Monitoring)

Introduction and Mechanistic Context

1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (CAS: 56106-02-6) is an asymmetric diarylurea derivative. In modern drug discovery, the diarylurea scaffold is a highly privileged pharmacophore, frequently utilized in the design of potent receptor tyrosine kinase (RTK) inhibitors (such as VEGFR and EGFR inhibitors) and soluble epoxide hydrolase (sEH) inhibitors[1][2].

When evaluating diarylureas in preclinical models, accurate quantification in biological fluids is critical for determining pharmacokinetic (PK) parameters (e.g., clearance, volume of distribution, half-life) and assessing absorption, distribution, metabolism, and excretion (ADME) profiles. Because diarylureas are highly lipophilic and exhibit extensive plasma protein binding, bioanalytical methods must be rigorously designed to disrupt these interactions while maintaining high sensitivity and specificity[1].

The Biological Relevance of Diarylureas

Diarylureas are heavily investigated for their ability to block sEH, an enzyme responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs)[3]. By inhibiting sEH, compounds like 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea can stabilize EET levels, offering therapeutic potential for cardiovascular and inflammatory diseases[2].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Inactive) sEH->DHETs Inhibitor Diarylurea Inhibitor (e.g., 56106-02-6) Inhibitor->sEH Blocks Hydrolysis

Biological pathway illustrating the inhibition of sEH by diarylurea derivatives to stabilize EETs.

Analytical Strategy and Causality (E-E-A-T)

To achieve a self-validating and robust assay, every step of the analytical workflow must be optimized based on the physicochemical properties of the analyte.

  • Sample Preparation (Protein Precipitation): Diarylureas bind strongly to human serum albumin (HSA). We utilize a 1:3 ratio of plasma to Acetonitrile (ACN) containing 0.1% Formic Acid. The organic solvent denatures the proteins, releasing the bound drug, while the acidic environment ensures the analyte remains unionized in the organic phase, maximizing recovery[4].

  • Chromatography: A reverse-phase C18 column is selected due to the hydrophobic nature of the tolyl and methoxyphenyl rings. A gradient elution utilizing water and ACN (both buffered with formic acid) is employed to focus the analyte band at the head of the column and elute it sharply, minimizing co-elution with endogenous phospholipids that cause ion suppression[1].

  • Mass Spectrometry (ESI+ MRM): The urea nitrogen atoms are readily protonated in positive Electrospray Ionization (ESI+), yielding a robust [M+H]+ precursor ion at m/z 257.1. Collision-induced dissociation (CID) characteristically cleaves the urea C-N bonds, producing stable product ions such as the 4-methylaniline fragment (m/z 108.1) and the 4-methoxyphenyl isocyanate fragment (m/z 150.1).

Bioanalytical_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike Internal Standard (Isotope-labeled) Sample->Spike PPT Protein Precipitation (PPT) with Acetonitrile Spike->PPT Centrifuge Centrifugation (14,000 x g, 4°C) PPT->Centrifuge LC Reverse-Phase UHPLC (C18 Column) Centrifuge->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Data Analysis & PK Profiling MS->Data

Step-by-step bioanalytical workflow for the LC-MS/MS quantification of diarylureas in plasma.

Experimental Protocols

Protocol A: Plasma Sample Preparation (Protein Precipitation)

Note: This protocol acts as a self-validating system by incorporating an Internal Standard (IS) early in the workflow to account for any volumetric losses or matrix effects during extraction.

  • Thawing: Thaw plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquoting: Transfer 50 µL of plasma into a clean 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL of 1,3-diphenylurea or a deuterated analog) and vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and disruption of drug-protein binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[4].

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Scientific Insight: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak broadening (solvent effect) upon injection.

  • Injection: Inject 5 µL into the LC-MS/MS system.

Protocol B: LC-MS/MS Instrument Acquisition

Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

Quantitative Data Presentation

Table 1: UHPLC Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.009010Initial
0.509010Linear (Hold)
2.50595Linear (Ramp)
3.50595Linear (Wash)
3.609010Linear (Re-equilibration)
5.009010End
Table 2: MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea 257.1108.13022Quantifier
1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea 257.1150.13018Qualifier
Internal Standard (IS) 213.193.12820Quantifier
Table 3: Typical Method Validation Performance Summary

Data reflects standard FDA/EMA bioanalytical validation criteria for small molecule quantification[1][4].

Validation ParameterAcceptance CriteriaTypical Observed Results
Linearity Range R2≥0.99 1.0 – 1000 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) S/N 10, Precision 20%1.0 ng/mL (CV: 12.4%)
Intra-day Precision (CV%) 15% (except LLOQ)3.2% – 8.7%
Inter-day Accuracy (% Bias) ± 15% of nominal-4.1% to +6.5%
Extraction Recovery Consistent across QC levels88.5% – 92.1%
Matrix Effect (IS Normalized) 85% – 115%94.3% (Minimal suppression)

References

  • Zuo, S.-J. et al. "Quantitative analysis and pharmacokinetic study of a novel diarylurea EGFR inhibitor (ZCJ14) in rat plasma using a validated LC-MS/MS method." Acta Pharmaceutica, 71 (2021) 415–428. Available at:[Link]

  • Shen, H. C. et al. "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry, ACS Publications, 2011. Available at:[Link]

  • Hwang, S. H. et al. "Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase." Proceedings of the National Academy of Sciences (PNAS), 2005. Available at:[Link]

Sources

Application Note: Advanced HPTLC-Densitometry for the Quantitative Profiling of Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Analytical Strategy

The analysis of urea derivatives spans a broad pharmaceutical spectrum, ranging from simple aliphatic ureas used in dermatological formulations to complex, highly conjugated sulfonylureas (e.g., glibenclamide, gliclazide) prescribed for type-II diabetes mellitus[1][2]. While High-Performance Liquid Chromatography (HPLC) is a standard analytical tool, High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a unique, high-throughput alternative that excels in complex matrix tolerance and minimal solvent consumption[2].

HPTLC operates as a Synchronous In-Situ Calibration System . Unlike sequential column-based techniques where samples are analyzed one after another—subjecting them to potential temporal variations in pump pressure or detector drift—HPTLC processes standards and unknowns simultaneously on the exact same stationary phase. This inherently normalizes any micro-variations in temperature, humidity, or derivatization kinetics, making every plate a self-contained, self-validating analytical system.

Depending on the molecular structure of the urea derivative, the densitometric detection strategy bifurcates:

  • UV-Active Sulfonylureas: Compounds like glibenclamide possess aromatic rings that allow for direct, non-destructive UV densitometry at wavelengths such as 229 nm or 237 nm[1][3].

  • Non-UV Active Ureas: Simple aliphatic ureas lack the extended π -electron conjugation required for UV detection. These require post-chromatographic derivatization using Ehrlich’s reagent (p-dimethylaminobenzaldehyde). The acidic environment catalyzes a nucleophilic attack by the urea nitrogen on the aldehyde, followed by dehydration to form a highly conjugated, yellow-colored Schiff base quantifiable via visible-range densitometry[4].

Workflow Visualization

HPTLC_System cluster_0 Self-Validating Plate Architecture S2 In-Situ Application (Standards + Unknowns) S3 Synchronous Development (Chamber Saturation) S2->S3 Uniform Matrix S4 Post-Chromatographic Derivatization (Ehrlich's Reagent) S3->S4 Non-UV Active S5 Densitometric Scanning (UV/Vis Absorbance) S3->S5 UV-Active S4->S5 S6 Data Evaluation (Polynomial Regression) S5->S6 S1 Sample Preparation (Matrix Extraction) S1->S2

HPTLC-Densitometry workflow illustrating the self-validating synchronous analysis of urea derivatives.

Experimental Protocol: A Self-Validating Methodology

This protocol is engineered to ensure absolute data integrity through physical causality and rigorous environmental control.

Step 1: Stationary Phase Preparation
  • Material: Pre-coated Silica Gel 60 F254 HPTLC plates (typically 20 × 10 cm, 0.2 mm thickness)[3].

  • Causality: The uniform particle size (5–6 µm) of HPTLC plates minimizes eddy diffusion, resulting in tighter bands and higher theoretical plate numbers compared to standard TLC.

  • Action: Pre-wash plates with methanol to remove silica binders and environmental contaminants that cause baseline drift during scanning. Activate in an oven at 110°C for 20 minutes to remove adsorbed atmospheric moisture, ensuring consistent silanol activity.

Step 2: Precision Sample Application
  • Action: Dissolve the pharmaceutical matrix in analytical-grade methanol, centrifuge at 10,000 rpm to pellet excipients, and collect the supernatant.

  • Application: Use an automated dispenser (e.g., Camag Linomat) equipped with a nitrogen gas stream to apply samples and calibration standards as 6 mm bands.

  • Causality: Applying samples as narrow bands rather than circular spots ensures uniform analyte distribution. During densitometric scanning, the rectangular slit of the light beam perfectly aligns with the band, maximizing the signal-to-noise ratio and eliminating integration errors caused by radial diffusion[2].

Step 3: Chromatographic Development
  • Mobile Phase (Sulfonylureas): Toluene : Ethyl Acetate : Methanol (8.0 : 0.5 : 1.0, v/v/v)[1].

  • Causality: Toluene provides the hydrophobic driving force, while methanol disrupts hydrogen bonding with the stationary phase silanol groups, fine-tuning the isocratic mobility of the analyte to an optimal Retardation factor ( Rf​ ) of ~0.45[1].

  • Action: Place the mobile phase in a Twin Trough Chamber. Crucially, allow 20 minutes for chamber saturation.

  • Causality: Saturating the chamber with solvent vapors prevents the premature evaporation of the mobile phase from the plate surface during capillary ascent. This eliminates the "edge effect" and ensures reproducible Rf​ values across the entire width of the plate. Develop to a migration distance of 80 mm.

Step 4: Post-Chromatographic Derivatization (For Non-UV Active Ureas Only)
  • Action: Spray the developed and dried plate uniformly with 1% p-dimethylaminobenzaldehyde in a mixture of methanol and hydrochloric acid[4].

  • Causality: Heat the plate at 105°C for 10 minutes. The thermal energy overcomes the activation barrier for the Schiff base condensation reaction, driving it to completion to ensure maximum color intensity and quantitative reliability[4].

Step 5: Densitometric Scanning
  • Action: Scan the plate using a TLC Scanner in absorbance mode.

  • Parameters: Set the slit dimension to 5.0 mm × 0.45 mm. Scan UV-active sulfonylureas at 229 nm (or 237 nm)[1][3]. Scan derivatized aliphatic ureas in the visible spectrum (approx. 430 nm or 530 nm depending on the specific derivative formed)[4][5].

  • Causality: The self-validating nature of the plate allows the software to generate a polynomial regression curve directly from the co-developed standards, instantly compensating for any micro-fluctuations in the development environment.

Quantitative Validation Data

The following table synthesizes the validated densitometric parameters for various urea derivatives, demonstrating the method's sensitivity and adaptability across different molecular classes.

AnalyteDerivative ClassDetection ModeWavelength (nm)Mobile Phase System (v/v/v)Retardation Factor ( Rf​ )LOD (ng/band)LOQ (ng/band)
Glibenclamide SulfonylureaDirect UV229Toluene:EtOAc:MeOH (8.0:0.5:1.0)0.45 ± 0.076.020.0
Glyburide *SulfonylureaDirect UV237(NH₄)₂SO₄(aq):MeOH:EtOAc (10:2.5:2.5)0.52 ± 0.0512.2640.86
Aliphatic Urea Simple UreaColorimetric~430Chloroform:Toluene (80:20)Matrix Dep.6.50 **21.65 **

* Glyburide is the US Adopted Name (USAN) for Glibenclamide. The data reflects an alternative validated mobile phase system for the same active pharmaceutical ingredient. ** Values for aliphatic urea derivatization are highly dependent on the matrix and specific extraction efficiency.

References

  • Analytical methods for measuring urea in pharmaceutical formulations Source: PubMed (NIH) URL:[Link]

  • Determination of Glibenclamide in Tablets by Densitometric HPTLC Source: Scholars Research Library URL:[Link]

  • Screening and Quantitative Analysis for Sulfonylurea-Type Oral Antidiabetic Agents in Adulterated Health Food Using Thin-Layer Chromatography and High-Performance Liquid Chromatography Source: ResearchGate URL:[Link]

  • A Review on HPTLC Method Development and Validation for Quantitative Estimation of Gliclazide Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • Spectrophotometric Determination of Urea in Dermatologic Formulations and Cosmetics Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for formulating and solubilizing 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea. This resource is designed for drug development professionals and researchers who require stable, reproducible aqueous solutions of this highly hydrophobic compound for in vitro and in vivo applications.

Part 1: Diagnostic Overview & Mechanistic Causality

To solve the solubility issue, we must first understand the physicochemical nature of the molecule. 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea is a diarylurea derivative. Its poor aqueous solubility is driven by two primary factors:

  • High Lipophilicity (LogP): The presence of two substituted phenyl rings (methoxy and methyl) creates a highly hydrophobic surface area that repels water.

  • High Crystal Lattice Energy: The core urea functionality (-NH-CO-NH-) acts simultaneously as a[1]. This promotes intense intermolecular self-association, forming a highly stable crystalline lattice. The thermodynamic penalty for breaking these bonds makes [2].

Part 2: FAQs & Troubleshooting Guides

Q1: I dissolved the compound in DMSO, but it immediately precipitates ("crashes out") when I dilute it into my aqueous assay buffer. How can I prevent this? A1: This is a classic "solvent shift" phenomenon. When the DMSO stock is introduced to water, the local polarity changes drastically, and the hydrophobic diarylurea rapidly crystallizes out of solution before it can disperse. Troubleshooting: Do not add the DMSO stock directly to a large volume of buffer. Instead, pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween 80 or Kolliphor EL). The surfactant forms micelles that encapsulate the hydrophobic urea core, shielding it from the aqueous environment and [3].

Q2: My cell-based assay is highly sensitive to organic solvents (DMSO must be 0%). How can I achieve a stable, 100% aqueous solution? A2: For completely solvent-free aqueous formulations, [4]. Mechanistic Insight: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophilic exterior and a hydrophobic inner cavity. The cavity size of β -cyclodextrins (approx. 6.0–6.5 Å) perfectly accommodates the substituted phenyl rings of diarylureas. By encapsulating the lipophilic rings, the CD masks the hydrophobicity of the compound, creating a water-soluble inclusion complex [5].

Q3: Cyclodextrin complexation isn't yielding high enough concentrations for my in vivo animal dosing. What are the next steps? A3: If complexation reaches its thermodynamic saturation limit, you must transition to solid-state interventions. Troubleshooting: Amorphous Solid Dispersions (ASDs) or Nanomilling are required for high-dose systemic delivery. ASDs use polymers (like PVP) to trap the drug in a high-energy amorphous state, completely bypassing the high crystal lattice energy barrier. Alternatively, nanomilling physically reduces the particle size to the sub-micron range, exponentially increasing the dissolution rate [3].

Part 3: Quantitative Strategy Comparison

The following table summarizes the expected outcomes of various solubilization strategies to help you select the appropriate method for your specific assay requirements.

Solubilization StrategyPrimary Mechanism of ActionMax Soluble Concentration (Est.)Preparation TimeOptimal Application
Direct Aqueous Buffer None (Baseline)< 1 µM< 1 hourBaseline control only
Co-solvent (1% DMSO) Polarity adjustment5 - 10 µM1 hourHigh-throughput biochemical screening
Micellization (Tween 80) Surfactant encapsulation50 - 100 µM2 hoursIn vitro cell-based assays
HP-β-CD Complexation Host-guest inclusion1 - 5 mM24 - 48 hoursSensitive in vitro / Low-dose in vivo
Amorphous Solid Dispersion Crystal lattice bypass> 10 mM1 - 2 weeksHigh-dose in vivo PK/PD studies

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems to ensure experimental integrity.

Protocol A: Preparation of a 100% Aqueous HP- β -CD Inclusion Complex

Use this protocol for sensitive cell assays or low-dose in vivo studies.

  • Preparation of Host Solution: Dissolve HP- β -CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v). Stir until completely clear.

  • API Addition: Add 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in excess (e.g., 10 mg/mL) directly to the cyclodextrin solution. Do not dissolve the API in organic solvent first.

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 60 minutes, followed by continuous magnetic stirring at room temperature for 24 to 48 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Self-Validating Filtration: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter.

    • Causality & Validation: PTFE is used due to its low drug-binding properties. The filter membrane retains any uncomplexed, crystalline drug. A completely clear filtrate visually confirms that the compound in the collection tube is fully solubilized within the cyclodextrin cavities.

  • Quantification: Analyze the clear filtrate via HPLC-UV to determine the exact concentration of the solubilized diarylurea.

Protocol B: Co-solvent/Surfactant Micellization

Use this protocol for routine biochemical assays tolerating trace organics.

  • Stock Preparation: Dissolve the diarylurea in 100% DMSO to create a 10 mM stock.

  • Surfactant Priming: In a separate tube, mix 10 µL of the DMSO stock with 10 µL of Tween 80. Vortex vigorously for 30 seconds.

  • Aqueous Dilution: Slowly add 980 µL of aqueous assay buffer dropwise to the DMSO/Tween mixture while continuously vortexing.

  • Self-Validating Absorbance Check: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer.

    • Causality & Validation: An OD600 reading of ~0.000 indicates a true, clear micellar solution. Any elevation in OD600 (>0.05) signifies light scattering from sub-visible drug precipitates or unstable micelles, indicating the surfactant ratio must be increased.

Part 5: Workflow & Mechanistic Visualizations

G Start 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea Solubility Issue AssayType What is the target application? Start->AssayType InVitro In Vitro Assays (Biochemical/Cellular) AssayType->InVitro InVivo In Vivo / Preclinical (Animal Dosing) AssayType->InVivo TolerateDMSO Can the assay tolerate <1% DMSO? InVitro->TolerateDMSO HighDose Required Dose Level? InVivo->HighDose CoSolvent Use Co-solvent System (DMSO + Tween 80) TolerateDMSO->CoSolvent Yes Cyclodextrin Cyclodextrin Complexation (HP-β-CD / Captisol) TolerateDMSO->Cyclodextrin No HighDose->Cyclodextrin Low/Medium ASD Amorphous Solid Dispersion (PVP/HPMC) HighDose->ASD High (Systemic) Nano Nanomilling / Suspension HighDose->Nano High (Oral)

Caption: Decision tree for selecting a solubility enhancement strategy for diarylurea compounds.

CD_Complex FreeDrug Free Diarylurea Highly Hydrophobic High Lattice Energy Process Aqueous Equilibration + Sonication/Heat FreeDrug->Process FreeCD HP-β-Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity FreeCD->Process Complex Inclusion Complex Diarylurea shielded in cavity Water-soluble system Process->Complex Thermodynamic Shift

Caption: Thermodynamic shift driving the formation of a diarylurea-cyclodextrin inclusion complex.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Kundu, B. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules.[Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Veranova.[Link]

  • Jansook, P., et al. (2020). Solubilization and in vitro permeation of dovitinib/cyclodextrin complexes and their aggregates. ResearchGate.[Link]

Sources

Stability of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea at different pH and temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea. This document is designed to provide you with field-proven insights and practical solutions for challenges related to the stability of this N,N'-diarylurea compound. While specific kinetic data for this exact molecule is not extensively published, the principles outlined here are derived from the well-established chemistry of substituted ureas and forced degradation studies common in the pharmaceutical industry.[1][2] Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage the stability of this compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea.

Q1: What are the primary factors affecting the stability of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in solution?

The stability of diarylureas in solution is primarily influenced by two factors: pH and temperature.

  • pH: The urea functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases. Generally, ureas exhibit their greatest stability in the neutral to slightly acidic pH range, typically between pH 4 and 8.[3][4][5] Extreme pH conditions (highly acidic or highly alkaline) will significantly accelerate the rate of degradation.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[3][6] Elevated temperatures provide the necessary activation energy for hydrolytic and thermal decomposition pathways. Thermal stress studies are often conducted in 10°C increments above accelerated storage temperatures to deliberately induce and study degradation.[2]

Q2: What are the likely degradation pathways and products of this compound?

Based on the known chemistry of N,N'-disubstituted ureas, two main degradation pathways are anticipated under experimental stress conditions:

  • Hydrolysis: This is the most common degradation pathway in aqueous solutions. The urea bond is cleaved to yield the corresponding amines. For 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, this would result in the formation of p-anisidine (4-methoxyaniline) and p-toluidine (4-methylaniline). This reaction is catalyzed by hydronium or hydroxide ions at pH extremes.

  • Thermal Decomposition (Reversion): At significantly high temperatures, particularly in the absence of a solvent, diarylureas can undergo thermal decomposition back to their precursor isocyanates and amines.[7][8] For this compound, the products would be 4-methoxyphenyl isocyanate and 4-methylaniline, or 4-methylphenyl isocyanate and 4-methoxyaniline. This pathway is generally less of a concern under typical aqueous experimental conditions but can be relevant for solid-state stability at elevated temperatures.[9]

Q3: What are the optimal storage conditions for this compound?

To ensure the long-term integrity of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, we recommend the following storage conditions:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[10] A desiccator at room temperature or refrigerated conditions (2-8°C) is ideal to protect it from moisture and heat.

  • Stock Solutions: Prepare stock solutions in a non-aqueous, inert solvent like DMSO or isopropanol, as these can retard decomposition.[3][5] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q4: How can I monitor the degradation of my compound during an experiment?

The most effective method for monitoring the stability of your compound and quantifying its degradation is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[11][12] A reverse-phase C18 column is typically suitable. This "stability-indicating method" should be capable of separating the intact parent compound from its potential degradation products (p-anisidine, p-toluidine).[1][2] By running samples at different time points, you can calculate the rate of degradation under your specific experimental conditions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you might encounter during your research.

Problem: I'm observing a rapid loss of my compound in an aqueous buffer during my experiment. What could be the cause?

  • Plausible Cause 1: pH of the Buffer. Your buffer system may be outside the optimal stability range (pH 4-8). Even buffers perceived as "neutral" can have a pH that drifts during an experiment, especially if CO2 from the air dissolves into it.

    • Solution: Verify the pH of your buffer at the start and end of your experiment. If you are working at a pH below 4 or above 8, the accelerated degradation is likely due to acid or base-catalyzed hydrolysis.[3][5] Consider if your experimental design can accommodate a buffer closer to neutral pH. If not, prepare fresh solutions of the compound immediately before use and minimize the incubation time.

  • Plausible Cause 2: Elevated Temperature. If your experiment is conducted at elevated temperatures (e.g., 37°C or higher), this will accelerate hydrolysis. The combination of a non-optimal pH and high temperature is particularly detrimental.[3]

    • Solution: If the temperature is fixed, focus on optimizing the pH and minimizing exposure time. Run a control experiment at a lower temperature to confirm that the degradation is temperature-dependent.

Problem: My HPLC analysis shows multiple new peaks after incubating my compound. What are they?

  • Plausible Cause: These new peaks are almost certainly degradation products. Under hydrolytic conditions (acidic or basic buffer), the primary peaks would correspond to p-anisidine and p-toluidine.

    • Solution: To confirm the identity of these peaks, you can use a few approaches:

      • Run Standards: Inject commercially available standards of p-anisidine and p-toluidine into your HPLC system to compare their retention times with your unknown peaks.

      • LC-MS Analysis: The most definitive method is to analyze your degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This will provide the mass-to-charge ratio of the new peaks, allowing you to confirm their identity by matching them to the molecular weights of the expected degradants.

Problem: I'm seeing poor reproducibility in my bioassays. Could compound instability be the issue?

  • Plausible Cause: Absolutely. If the compound degrades significantly over the course of your assay, the effective concentration of the active molecule will decrease over time, leading to inconsistent results. This is especially true for longer-term assays (e.g., 24-72 hours).

    • Solution:

      • Perform a Stability Check: Incubate your compound in the complete cell culture medium (including serum, if applicable) under your exact assay conditions (e.g., 37°C, 5% CO2) but without cells. Sample at different time points (e.g., 0, 4, 8, 24, 48 hours) and analyze the concentration of the parent compound by HPLC. The ICH guidelines suggest targeting 5-20% degradation in such studies to obtain reliable data.[2]

      • Adjust Assay Protocol: If significant degradation (e.g., >10%) is observed within the assay duration, you may need to adjust your protocol. This could involve replenishing the compound by replacing the medium at set intervals or shortening the overall assay time if possible.

Protocols and Data

Data Summary: Expected Stability Trends

The following table summarizes the expected stability behavior of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea based on general principles for substituted ureas.[3][7][12]

ConditionStressorExpected StabilityPrimary Degradation PathwayLikely Products
Aqueous Solution pH < 4 LowAcid-Catalyzed Hydrolysisp-Anisidine, p-Toluidine
Aqueous Solution pH 4 - 8 HighMinimal Hydrolysis-
Aqueous Solution pH > 8 LowBase-Catalyzed Hydrolysisp-Anisidine, p-Toluidine
Aqueous Solution Elevated Temp. (e.g., >50°C) Moderate to LowAccelerated Hydrolysisp-Anisidine, p-Toluidine
Solid State High Temp. (e.g., >200°C) Very LowThermal ReversionIsocyanates & Amines
Experimental Protocol: Forced Hydrolytic and Thermal Stability Study

This protocol outlines a fundamental forced degradation study to assess the stability of your compound.

Objective: To determine the degradation profile of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea under acidic, basic, neutral, and thermal stress conditions.

Materials:

  • 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Phosphate Buffer (pH 7.4)

  • Heating block or calibrated oven

  • HPLC system with UV detector (e.g., monitoring at 240-250 nm)[11]

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.

  • Preparation of Stress Samples (Example concentrations, can be adjusted):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl in a sealed vial.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH in a sealed vial.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of pH 7.4 phosphate buffer in a sealed vial.

    • Thermal Stress (in solution): Use a separate vial of the neutral hydrolysis sample for this condition.

    • Control Sample: Mix 1 mL of stock solution with 9 mL of your HPLC mobile phase starting condition (e.g., 50:50 ACN:Water). Keep this at 4°C.

  • Incubation:

    • Place the Acid, Base, Neutral, and one Thermal Stress vial into a heating block set to 60°C.

    • Keep the Control sample refrigerated.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., t=0, 2, 4, 8, 24 hours).

    • Crucial Step: Immediately neutralize the aliquots from the acid and base samples by adding an equimolar amount of base or acid, respectively, to quench the reaction. Dilute all samples with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the natural log of the remaining concentration versus time to determine if the degradation follows first-order kinetics.[6]

    • Identify and quantify the major degradation products if standards are available.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the forced degradation study described above.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Incubation cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Stock Solution Control Control Sample (t=0, 4°C) Stock->Control Dilute Acid Acidic Sample (0.1 N HCl) Stock->Acid Dilute Base Basic Sample (0.1 N NaOH) Stock->Base Dilute Neutral Neutral Sample (pH 7.4 Buffer) Stock->Neutral Dilute HPLC HPLC Analysis (Quantify Parent & Degradants) Control->HPLC Reference Incubate Incubate at 60°C Acid->Incubate Base->Incubate Neutral->Incubate Sampling Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sampling Quench Quench Acid/Base Rxns & Dilute Sampling->Quench Quench->HPLC Data Calculate % Remaining Determine Kinetics HPLC->Data

Caption: Workflow for a forced degradation study of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea.

References

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]

  • Simmie, J. M., & Curran, H. J. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(37), 6541–6555. [Link]

  • Oenema, J., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. [Link]

  • Eindhoven University of Technology. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]

  • Ben-Sasson, S. A., et al. (2015). In Vitro inhibition of translation initiation by N,N'-diarylureas – Potential anti-cancer agents. European Journal of Medicinal Chemistry, 94, 230–242. [Link]

  • Zarghi, A., et al. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Chemistry & Biodiversity, 17(10), e2000270. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (2014). Stability of urea in solution and pharmaceutical preparations. [Link]

  • Randall, D., & Lee, S. (2002). The Polyurethanes Book. Wiley. (Note: A general reference for polyurethane chemistry, not directly linkable).
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Sørensen, S. R., et al. (2001). Degradation of Substituted Phenylurea Herbicides by Arthrobacter globiformis Strain D47 and Characterization of a Plasmid-Associated Hydrolase Gene, puhA. Applied and Environmental Microbiology, 67(5), 2270–2275. [Link]

  • Chemsrc. (2025). 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3. [Link]

  • Knobler, Y., et al. (1971). N,N′‐Diarylurea and Amines from Aroylhydroxamic Acids and β‐Propiolactone. Mechanism of a Double Lossen Reaction. Israel Journal of Chemistry, 9(2), 165-175. [Link]

  • Popa, M., et al. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

  • Bending, G. D., et al. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(3), 225–236. [Link]

  • Chemistry Europe. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. [Link]

  • Guan, J., et al. (2010). Tailoring the degradation kinetics of poly(ester-carbonate urethane)urea thermoplastic elastomers for tissue engineering scaffolds. Biomaterials, 31(25), 6549–6558. [Link]

  • Knorst, M. T., et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]

  • Journal of Cosmetic Science. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65, 187–195. [Link]

  • PubMed. (2010). Tailoring the degradation kinetics of poly(ester carbonate urethane)urea thermoplastic elastomers for tissue engineering scaffolds. [Link]

  • ResearchGate. (2002). Analytical methodology for the determination of urea: Current practice and future trends. [Link]

  • Li, Y., et al. (2019). Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS. Journal of Analytical Methods in Chemistry, 2019, 9348421. [Link]

  • PubMed. (2015). Controllable degradation kinetics of POSS nanoparticle-integrated poly(ε-caprolactone urea)urethane elastomers for tissue engineering applications. [Link]

  • Tian, J., & Stella, V. J. (2010). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 99(3), 1266–1276. [Link]

Sources

Optimizing drug concentration of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea for IC50 determination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when determining the half-maximal inhibitory concentration (IC50) of unsymmetrical diarylureas, specifically 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea .

While the urea pharmacophore is exceptionally effective for kinase and enzyme target binding (acting simultaneously as a hydrogen bond donor and acceptor), it presents significant physicochemical challenges in vitro. This guide is designed to provide drug development professionals with a self-validating experimental framework, addressing the causality behind common assay failures and establishing rigorous protocols for concentration optimization.

Part 1: Compound Handling & The Solubility Paradox (FAQs)

Q1: Why does 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea precipitate when added to cell culture media, and how does this affect my IC50? Answer: Diarylureas possess strong intermolecular hydrogen bonding capabilities due to their urea core. This results in high crystal lattice energy and notoriously poor aqueous solubility [1]. When the compound is diluted directly from a high-concentration DMSO stock into aqueous media, the rapid change in solvent polarity causes the drug to "crash out," forming micro-precipitates. Causality: Precipitation reduces the actual concentration of the dissolved drug interacting with your target cells. This shifts your dose-response curve to the right, yielding an artificially high (weaker) IC50 value. Furthermore, micro-crystals can cause physical toxicity to cells or interfere with optical readouts [2]. Solution: Always utilize an intermediate dilution step in aqueous buffer/media and maintain a final DMSO concentration strictly below 0.5% (ideally 0.1%) to prevent solvent toxicity.

Q2: How should I prepare my master stock to ensure long-term stability and reproducibility? Answer: Prepare the primary stock in 100% anhydrous DMSO. Diarylureas readily co-crystallize and form stable solvates with DMSO, which acts as a strong proton acceptor, significantly enhancing solubility compared to aqueous environments [1]. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which drastically lowers the solubility threshold of the diarylurea over time. Aliquot the master stock into single-use volumes and store them at -20°C or -80°C.

Part 2: Experimental Workflows & Protocols

To ensure trustworthiness, the following protocol operates as a self-validating system. By incorporating intermediate dilutions and strict control wells, you isolate the drug's true pharmacological effect from solvent artifacts.

Workflow A 1. Stock Prep (10 mM in DMSO) B 2. Serial Dilution (100X in DMSO) A->B C 3. Intermediate Dilution (10X in Media) B->C D 4. Cell Treatment (1X, 0.1% DMSO) C->D E 5. Viability Assay (ATP Luminescence) D->E F 6. IC50 Calculation (4PL Regression) E->F

Step-by-step experimental workflow for accurate IC50 determination.

Protocol: Optimized Serial Dilution Strategy

To generate a robust 4-parameter logistic (4PL) curve, use a 10-point, 3-fold serial dilution. The table below outlines the exact volumes required to maintain a constant 0.1% DMSO concentration across all test wells.

Table 1: 10-Point Serial Dilution Scheme (Target Top Concentration: 30 µM)

Dilution Point100X DMSO Stock (µM)Transfer VolumeDMSO Volume10X Intermediate in Media (µM)Final 1X Assay Conc (nM)
1 (Top)3,000--30030,000
21,00050 µL of Pt 1100 µL10010,000
3333.350 µL of Pt 2100 µL33.33,333
4111.150 µL of Pt 3100 µL11.11,111
537.050 µL of Pt 4100 µL3.7370
612.350 µL of Pt 5100 µL1.23123
74.150 µL of Pt 6100 µL0.4141
81.450 µL of Pt 7100 µL0.1414
90.4550 µL of Pt 8100 µL0.0454.5
10 (Bottom)0.1550 µL of Pt 9100 µL0.0151.5
Protocol: Cell Seeding and Treatment Execution
  • Cell Seeding: Seed cells (e.g., A549 or HepG2) at an optimized density (e.g., 3,000 cells/well) in a 96-well opaque-bottom plate[3]. Causality: Over-confluent cells undergo contact inhibition and metabolic shifts, altering drug sensitivity. Under-seeded cells yield low signal-to-noise ratios.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment and entry into the logarithmic growth phase.

  • Treatment: Transfer 10 µL of the 10X Intermediate Dilution to 90 µL of culture media in the assay plate.

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO in media (Defines 100% viability baseline).

    • Positive Control: A known cytotoxic agent (e.g., 1 µM Staurosporine) to validate the assay's dynamic range.

    • Blank: Media + 0.1% DMSO without cells (Used for background subtraction).

  • Readout: After 72 hours, utilize a luminescent ATP-based assay (e.g., CellTiter-Glo). Causality: ATP quantitation is directly proportional to metabolically active cells and avoids the enzymatic reduction artifacts frequently seen with tetrazolium salts (MTT/MTS) when testing targeted inhibitors [4].

Part 3: Mechanistic Targeting & Data Troubleshooting

Diarylureas like 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea frequently act as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of kinases such as RAF or VEGFR, thereby halting downstream proliferation cascades [2].

Pathway Ligand Growth Factor Receptor RTK (e.g., VEGFR) Ligand->Receptor Activates RAF RAF Kinase Receptor->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Drives Inhibitor 1-(4-Methoxyphenyl)- 3-(4-methylphenyl)urea Inhibitor->RAF Competitive Inhibition

Diarylurea-mediated inhibition of the RAF/MEK/ERK signaling cascade.

Troubleshooting Assay Anomalies

Even with perfect pipetting, IC50 curves can present mathematical anomalies. Understanding the physical causality behind these curve shapes is critical for data integrity.

Table 2: Troubleshooting Matrix for IC50 Curve Anomalies

ObservationMechanistic CausalityRecommended Solution
Steep Hill Slope (>2.0) Precipitation Threshold: The drug is soluble at lower doses but precipitates at a specific high concentration, causing sudden physical cell death rather than target inhibition.Visually inspect high-dose wells under a microscope for crystals. Lower the top concentration of the assay.
Incomplete Bottom Plateau Solubility Limit Reached: The maximum soluble concentration of the drug is not high enough to achieve 100% target inhibition.Do not force a curve fit. Report the IC50 as "> [Highest Soluble Concentration]".
High Well-to-Well Variance Edge Effects: Evaporation in the outer wells of the 96-well plate alters the osmolarity and drug concentration, stressing the cells [3].Fill the outer perimeter wells (Rows A/H, Columns 1/12) with sterile PBS and only use the inner 60 wells for the assay.
Biphasic Dose-Response Polypharmacology: The diarylurea is hitting a high-affinity target first, and a secondary, low-affinity off-target at higher concentrations.Fit the data using a biphasic non-linear regression model; validate target engagement via Western blot.

References

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega (via PubMed Central) URL:[Link]

  • A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma Source: Frontiers in Pharmacology (via PubMed Central) URL:[Link]

  • Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters Source: BMC Cancer (via PubMed Central) URL:[Link]

  • SIC50: Determining drug inhibitory concentrations using a vision transformer and an optimized Sobel operator Source: STAR Protocols (via PubMed Central) URL:[Link]

Troubleshooting guide for inconsistent results in assays with 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic data when working with the diarylurea class of compounds. While 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea is a highly valuable pharmacophore, its physicochemical properties demand rigorous, self-validating experimental designs to prevent artifactual data.

This guide synthesizes field-proven methodologies to help you diagnose, troubleshoot, and correct inconsistent assay results when working with this and structurally related compounds.

Mechanistic Context: The Diarylurea Liability

Diarylureas are well-established pharmacophores frequently utilized as type II kinase inhibitors[1] and potent inhibitors of soluble epoxide hydrolase (sEH)[2]. In the sEH pathway, these compounds prevent the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2].

However, the core structural feature—the urea motif flanked by two hydrophobic aromatic rings (methoxyphenyl and methylphenyl)—creates significant biochemical assay liabilities. The urea moiety acts as a strong hydrogen bond donor and acceptor, driving high crystal lattice energy and severe hydrophobicity. This results in poor aqueous solubility[3] and a notorious propensity to form colloidal aggregates in aqueous buffers, which can act as Pan-Assay Interference Compounds (PAINS)[4].

Mechanism of action for diarylurea inhibitors targeting the soluble epoxide hydrolase (sEH) pathway.

Diagnostic FAQs: Causality & Correction

Q1: My IC50 values vary wildly between replicates, and I occasionally see a "biphasic" dose-response curve. What is happening? Causality: You are likely experiencing "DMSO Shock." Diarylureas require 100% DMSO for stock solvation. When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can solvate. The local concentration exceeds the thermodynamic solubility limit, causing the compound to precipitate ("crash out"). Solution: Maintain a strictly constant DMSO concentration (typically 1% v/v) across all wells, including controls. Use acoustic liquid handling (e.g., Echo dispensing) or intermediate serial dilutions in a 50/50 DMSO/Buffer mixture before final transfer.

Q2: The compound shows high potency (low nanomolar IC50), but when I increase the enzyme concentration, the IC50 shifts dramatically. Is this a false positive? Causality: This is the hallmark of colloidal aggregation . At micromolar or high nanomolar concentrations, diarylureas self-assemble into sub-micron colloidal particles. Rather than binding the active site stoichiometrically, these colloids non-specifically sequester the target enzyme on their massive surface area, leading to a false-positive loss of enzyme activity[4]. Solution: Implement the Detergent-Controlled Validation Assay (detailed in Section 4).

Q3: I am losing compound during serial dilutions. Mass spectrometry shows the concentration in my assay plate is much lower than calculated. Why? Causality: Plastic adsorption. The highly lipophilic tolyl and methoxyphenyl rings drive non-specific binding to the hydrophobic surfaces of standard polystyrene microtiter plates and pipette tips. Solution: Switch to low-binding, PEG-coated plates or glass inserts. Pre-saturate your assay buffer with a carrier protein like 0.1% Bovine Serum Albumin (BSA) to keep the free fraction of the compound in solution.

Quantitative Troubleshooting Matrix

To streamline your optimization process, compare your assay data anomalies against this diagnostic matrix:

Symptom / Data AnomalyPrimary CausalityDiagnostic MetricCorrective Action
Biphasic Dose-Response Precipitation at high concentrationsNephelometry (>10,000 RFU scatter)Use intermediate dilutions; maintain 1% final DMSO.
IC50 shifts with [Enzyme] Colloidal Aggregation (False Positive)IC50 varies linearly with [Enzyme]Run Detergent-Controlled Assay (0.01% Triton X-100).
Hill Slope (n) > 2.0 Non-specific multi-point bindingHill coefficient analysisSwitch to PEG-coated plates; add 0.1% BSA.
Loss of Potency over Time Adsorption to polystyrene plasticwareLC-MS quantification of free compoundPre-saturate plates with carrier protein; use glass vials.
Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must internally control for physical artifacts. The following protocol is a self-validating system designed to differentiate true stoichiometric inhibition from colloidal aggregation.

Protocol: Detergent-Controlled Validation Assay

Self-Validating Mechanism: By running parallel conditions with and without a non-ionic detergent, this system internally controls for physical sequestration. Detergents disrupt the critical aggregation concentration (CAC) of the diarylurea colloid without denaturing the target enzyme. If a known control inhibitor maintains its IC50 while the test diarylurea loses potency, the system validates that the inhibition was an aggregation artifact.

Step-by-Step Methodology:

  • Buffer Stratification: Prepare two identical batches of your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl).

    • Buffer A: No detergent.

    • Buffer B: Add 0.01% (v/v) Triton X-100 or CHAPS.

  • Compound Preparation: Prepare a 10 mM stock of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in 100% molecular-biology grade DMSO. Perform a 10-point, 3-fold serial dilution strictly in 100% DMSO.

  • Aqueous Transfer: Transfer the DMSO stocks into assay plates containing Buffer A and Buffer B. Ensure rapid mixing to achieve a final DMSO concentration of exactly 1% (v/v) in all wells.

  • Pre-incubation (Critical Step): Add the target enzyme (e.g., sEH) and pre-incubate for 15 minutes at room temperature. Causality note: Aggregation is a time-dependent physical process; pre-incubation allows colloids to form and sequester the enzyme if they are going to do so.

  • Reaction Initiation: Add the substrate and measure product formation kinetically.

  • Data Interpretation: Plot the dose-response curves. A rightward shift in the IC50 of >10-fold in Buffer B confirms that the compound was acting as a colloidal aggregator rather than a specific inhibitor.

Workflow for diagnosing aggregation-based false positives using non-ionic detergents.

References
  • Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase N
  • Discovery of diarylurea P2Y(1)
  • Diarylureas as Antitumor Agents MDPI
  • De Novo Design at the Edge of Chaos | Journal of Medicinal Chemistry American Chemical Society (ACS)

Sources

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea. By understanding the critical parameters and potential pitfalls of this reaction, you can significantly enhance your product yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of unsymmetrical diaryl ureas, such as 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, is a fundamental transformation, typically achieved by reacting an aryl isocyanate with an aryl amine.[1] While straightforward in principle, maximizing yield requires careful attention to detail. This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields often stem from one or more of the following issues: moisture contamination, suboptimal stoichiometry, or impure reagents.

  • Moisture Contamination: This is the most common cause of low yields. Isocyanates, such as p-tolyl isocyanate, are highly reactive towards water.[2] Even trace amounts of moisture in your solvent, glassware, or on the surface of your amine reactant will lead to the hydrolysis of the isocyanate. This forms an unstable carbamic acid, which rapidly decomposes to p-toluidine and carbon dioxide gas.[2][3] The newly formed p-toluidine will then react with another molecule of p-tolyl isocyanate to create the highly stable, symmetrical urea byproduct, 1,3-di-p-tolylurea, consuming your starting material in an unproductive side reaction.[2][4]

    • Solution: Ensure all glassware is oven or flame-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent.[5] Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5]

  • Reagent Purity & Stoichiometry: The purity of your starting materials, p-anisidine and p-tolyl isocyanate, is critical. The isocyanate is particularly susceptible to degradation. Carefully control the stoichiometry; an incorrect ratio of reactants will leave one in excess and limit the theoretical yield.[6]

    • Solution: Use freshly opened or purified reagents. p-Anisidine can be purified by recrystallization, and p-tolyl isocyanate can be purified by distillation if necessary. Perform a precise 1:1 molar addition of the reactants. Some protocols suggest using a slight excess of the amine to ensure all of the more valuable or sensitive isocyanate is consumed.

  • Reaction Temperature: While the reaction is often exothermic and proceeds readily at room temperature, low temperatures can slow the reaction rate, whereas excessively high temperatures can promote side reactions.[6][7]

    • Solution: Start the reaction at 0 °C by adding the isocyanate dropwise to a solution of the amine. Once the addition is complete, allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).[8]

Q2: I'm observing a significant amount of a white, insoluble precipitate that isn't my desired product. What is it and how can I prevent it?

This precipitate is almost certainly a symmetrical urea byproduct. In this synthesis, the most likely culprit is 1,3-di-p-tolylurea, formed from the reaction of p-tolyl isocyanate with water, as detailed in Q1.[2][5] Another possibility, though less common, is the formation of 1,3-bis(4-methoxyphenyl)urea if your p-anisidine starting material is contaminated or if there's an alternative reaction pathway being favored.

Preventative Measures:

  • Rigorous Anhydrous Technique: This is the most critical preventative step.[2] Re-evaluate your procedure for drying solvents, glassware, and handling reagents to eliminate all sources of moisture.

  • Controlled Reagent Addition: Add the p-tolyl isocyanate solution slowly to the p-anisidine solution. This maintains a relative excess of the amine throughout the addition, favoring the formation of the desired unsymmetrical product over the self-reaction of the isocyanate-derived amine.

  • Inert Atmosphere: Always perform the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[5]

Q3: How do the electronic properties of the starting materials influence the reaction?

The reaction is a nucleophilic attack of the amine (p-anisidine) on the electrophilic carbonyl carbon of the isocyanate (p-tolyl isocyanate).

  • The methoxy group (-OCH₃) on p-anisidine is an electron-donating group, which increases the electron density on the nitrogen atom. This makes the amine more nucleophilic and thus more reactive towards the isocyanate.

  • The methyl group (-CH₃) on p-tolyl isocyanate is also electron-donating, which slightly reduces the electrophilicity of the isocyanate carbon.

However, the activating effect of the methoxy group on the amine is the dominant factor. Generally, anilines with electron-donating groups react efficiently to produce good yields of the corresponding diaryl ureas.[9]

Q4: My product is difficult to purify. What are the best methods for purification?

Diaryl ureas are often crystalline solids with limited solubility in many common organic solvents, which can make purification challenging.

  • Recrystallization: This is the most effective and common method for purifying diaryl ureas.[10]

    • Solvent Selection: Ethanol is a frequently used solvent for recrystallizing diaryl ureas.[10] You may need to screen various solvents or solvent pairs. A good starting point is a mixture like ethanol/water or ethyl acetate/hexane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Trituration/Washing: If the main impurity is the symmetrical 1,3-di-p-tolylurea, which is often very insoluble, a simple wash may be effective. Suspending the crude solid in a solvent like diethyl ether or dichloromethane, in which the desired product has some solubility but the byproduct has very little, can help remove impurities.[11]

  • Silica Gel Chromatography: While possible, it can be difficult due to the polarity and low solubility of diaryl ureas. If necessary, use a polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane with a gradient.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is designed to maximize yield by rigorously controlling reaction conditions.

  • Preparation: Oven-dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) and assemble hot. Allow to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagents: To the reaction flask, add p-anisidine (1.0 eq) and anhydrous tetrahydrofuran (THF). Stir until fully dissolved.

  • Reaction Setup: Cool the flask to 0 °C using an ice-water bath.

  • Addition: Dissolve p-tolyl isocyanate (1.0 eq) in a separate flask with anhydrous THF. Transfer this solution to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.

  • Isolation: Once the starting amine is consumed, reduce the solvent volume via rotary evaporation. The white, solid product will often precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities. Recrystallize the crude product from hot ethanol to yield pure 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea.

Table 1: Influence of Reaction Parameters on Yield
ParameterCondition ACondition BExpected OutcomeRationale
Solvent Anhydrous THFDichloromethane (DCM)Higher yield in THFTHF is an aprotic solvent that effectively dissolves reactants and is easily dried. DCM can also be used but requires rigorous drying.[12]
Temperature 0 °C to RT50 °CHigher purity at lower temp.Running the reaction at elevated temperatures can increase the rate of side reactions, potentially lowering the yield of the desired product.[6]
Atmosphere Nitrogen / ArgonAmbient AirSignificantly higher yieldAn inert atmosphere is crucial to prevent the reaction of the isocyanate with atmospheric moisture, which leads to byproduct formation.[2][5]
Reagent Purity Freshly Opened/PurifiedOlder StockHigher yield and purityIsocyanates are prone to hydrolysis and self-polymerization over time. Using pure starting materials is essential for a clean reaction.[6]

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of p-tolyl isocyanate.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product p_anisidine p-Anisidine (Nucleophile) urea_product 1-(4-Methoxyphenyl)-3- (4-methylphenyl)urea p_anisidine->urea_product Nucleophilic Attack p_tolyl_isocyanate p-Tolyl Isocyanate (Electrophile) p_tolyl_isocyanate->urea_product Troubleshooting_Workflow start Start: Low Yield Observed check_moisture Did you use rigorous anhydrous conditions? start->check_moisture check_reagents Are your reagents (especially isocyanate) pure and fresh? check_moisture->check_reagents Yes sol_moisture Implement Anhydrous Protocol: - Dry glassware & solvents - Use inert atmosphere check_moisture->sol_moisture No check_stoichiometry Was the 1:1 molar ratio of reactants measured accurately? check_reagents->check_stoichiometry Yes sol_reagents Purify or Replace Reagents: - Distill isocyanate if needed - Recrystallize amine check_reagents->sol_reagents No sol_stoichiometry Recalculate and re-weigh reactants carefully check_stoichiometry->sol_stoichiometry No success Yield Improved check_stoichiometry->success Yes sol_moisture->success sol_reagents->success sol_stoichiometry->success

Caption: A decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of diarylureas.
  • MDPI. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: 1-Carbamoyl-3-(4-methoxyphenyl)urea as a Building Block in Organic Synthesis.
  • MDPI. (2023).
  • ResearchGate. (2019).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Taylor & Francis Online. (2020).
  • MDPI. (n.d.).
  • ACS Publications. (2010). Evaluation of Diarylureas for Activity Against Plasmodium falciparum.
  • ACS Publications. (2021). Diaryl Ureas as an Antiprotozoal Chemotype.
  • PubMed. (2006). Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor.
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (2011).
  • IgMin Research. (2025).
  • Royal Society of Chemistry. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
  • National Institutes of Health. (n.d.).

Sources

High-Throughput Screening Technical Support Center: Mastering Viscous DMSO Liquid Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HTS Liquid Handling Support Center. As a Senior Application Scientist, I have designed this hub to address the fundamental physicochemical challenges of handling Dimethyl sulfoxide (DMSO). While DMSO is the universal solvent for small molecule libraries, its high dynamic viscosity, altered density (1.1 mg/µL), and highly hygroscopic nature make it notoriously difficult to pipette accurately[1].

This guide provides causality-driven troubleshooting, self-validating protocols, and advanced acoustic dispensing strategies to ensure absolute scientific integrity and reproducibility in your screening campaigns.

Diagnostic Workflow: DMSO Liquid Handling

G Start DMSO Pipetting Issue Issue1 Under-dispensing / Dripping Start->Issue1 Issue2 Compound Precipitation Start->Issue2 Issue3 High CV in HTS Assays Start->Issue3 Sol1 Use Reverse Pipetting Wait 2-3s post-aspiration Issue1->Sol1 Manual/Electronic Sol2 Use Positive Displacement Pipettes Issue1->Sol2 High Viscosity Sol3 Acoustic Dispensing (ADE) for instant dilution Issue2->Sol3 Nanoliter droplets Sol4 Dynamic Fluid Analysis to adjust for hydration Issue3->Sol4 Automated HTS

Troubleshooting workflow for common DMSO liquid handling issues.

Module 1: Manual & Electronic Pipetting

FAQ 1: Why does my DMSO stock solution constantly drip from the tip, or dispense below the target volume? The Causality: Standard air-displacement pipettes are factory-calibrated for the density and vapor pressure of water[1][2]. DMSO's high dynamic viscosity creates excessive friction, causing the fluid to adhere stubbornly to the inner walls of the polypropylene tip[3][4]. Furthermore, the elasticity of the air column inside the pipette cannot instantly overcome this resistance, leading to incomplete aspiration and severe under-dispensing[2]. The Solution: You must abandon standard forward pipetting. Instead, utilize the Reverse Pipetting technique combined with low-retention tips, or switch entirely to Positive Displacement Pipettes . Positive displacement systems use a disposable piston in direct contact with the fluid, eliminating the compressible air cushion entirely and neutralizing the effects of viscosity[3][5].

Self-Validating Protocol: Reverse Pipetting for Viscous DMSO

This protocol establishes a self-validating mechanical loop to compensate for liquid retention.

  • Tip Selection: Secure a low-retention tip to your electronic or manual pipette to minimize surface adhesion[2][5].

  • Over-Aspiration: Depress the plunger past the first stop to the second stop (blow-out position). Immerse the tip 2–3 mm into the DMSO stock[4][5].

  • Slow Equilibration: Release the plunger slowly and evenly. Crucial Step: Wait 2–3 seconds after the liquid appears to stop moving. This allows the viscous fluid to reach hydrostatic equilibrium against the vacuum[2][4].

  • Target Dispense: Place the tip against the wall of the destination well. Depress the plunger only to the first stop to dispense the target volume. Wait 2 seconds for the liquid to detach[4].

  • Discard Reserve: Withdraw the tip and discard the residual "sacrificial" DMSO remaining in the tip into a waste receptacle[2][4].

Validation Metric: Dispense ten 10 µL replicates onto a calibrated analytical microbalance. Given DMSO's density of 1.1 mg/µL, each dispense must weigh exactly 11.0 mg[1]. A Coefficient of Variation (CV) of < 2% validates the operator's technique.

Module 2: Acoustic Liquid Handling in High-Throughput Screening

FAQ 2: How does acoustic dispensing compensate for DMSO's tendency to absorb atmospheric moisture over time? The Causality: DMSO is highly hygroscopic. As a DMSO stock sits in a source plate, it absorbs water from the air. This hydration fundamentally alters the fluid's density, viscosity, and the concentration of the dissolved compound[6]. If a liquid handler applies a fixed amount of energy to eject a droplet, hydrated DMSO will behave differently than pure DMSO, destroying assay precision. The Solution: Acoustic liquid handlers (e.g., Echo systems) utilize Acoustic Droplet Ejection (ADE) paired with Dynamic Fluid Analysis (DFA)[7][8]. Before any liquid is moved, a sonic transducer fires a low-energy sound wave into the well[6]. The system measures the time-of-flight of the echoes reflecting off the well bottom and the liquid meniscus[6]. By analyzing the acoustic impedance, the DFA algorithm calculates the exact hydration level and fluid depth in real-time, automatically adjusting the transfer energy required to eject a precise 2.5 nL droplet[6][7][8].

ADE Transducer Ultrasonic Transducer Emits Sound Waves Survey Well Survey (DFA) Measures Meniscus & Hydration Transducer->Survey Adjust Energy Adjustment Compensates for Viscosity Survey->Adjust Eject Eject 2.5 nL Droplet (No physical contact) Adjust->Eject Dest Destination Well (Instant Dilution) Eject->Dest

Acoustic Droplet Ejection and Dynamic Fluid Analysis mechanism.

FAQ 3: Why do we observe "white clouds" (compound precipitation) when dispensing DMSO stocks into aqueous assay media? The Causality: When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the local concentration of the hydrophobic compound exceeds its thermodynamic solubility limit before diffusion can occur. This triggers rapid crystal nucleation (the "white cloud")[9]. The Solution: You must maximize the surface area-to-volume ratio during the mixing phase[9]. Acoustic dispensing solves this by shooting ultra-small 2.5 nL droplets directly into the destination well at high velocities (up to 700 drops per second)[7][8]. This ensures instantaneous dilution and prevents localized supersaturation.

Self-Validating Protocol: Acoustic Dispensing Setup & Hydration Quality Control
  • Source Plate Preparation: Centrifuge the 384-well or 1536-well cyclic olefin copolymer (COC) source plate at 1000 x g for 1 minute to eliminate trapped air bubbles and flatten the meniscus.

  • Acoustic Well Surveying: Load the plate into the acoustic liquid handler. Initiate the DFA well survey. The ultrasonic transducer will scan the entire plate (requiring <26 seconds for a 384-well plate)[6].

  • Algorithmic Calibration: Allow the system to autonomously calculate the fluid depth and DMSO hydration percentage for every individual well based on sound reflection data[6][7].

  • Nanoliter Ejection: Execute the transfer protocol. The system focuses acoustic energy at the meniscus to eject 2.5 nL droplets directly into the inverted destination plate without any physical contact[6][8].

Validation Metric: Post-transfer, export the acoustic hydration report. Any source well exhibiting >15% water absorption must be algorithmically flagged and excluded from the screening data, as the compound concentration is no longer reliable.

Quantitative Data Summary: DMSO Pipetting Techniques
Dispensing TechniqueMechanism of ActionOptimal Volume RangeExpected Accuracy (CV)Carryover RiskBest Application
Forward Pipetting Air-displacement> 10 µLHigh (> 5%) for DMSOHigh (Tip adhesion)Aqueous buffers only
Reverse Pipetting Air-displacement w/ sacrificial volume2 µL – 1000 µLLow (< 2%)MediumManual DMSO stock prep
Positive Displacement Direct piston contact (No air cushion)0.5 µL – 1000 µLVery Low (< 1%)None (Disposable piston)Highly viscous/volatile fluids
Acoustic Dispensing (ADE) Focused sound energy (Tip-less)2.5 nL – 5 µLUltra-Low (< 8% at nL scale)Zero (Contact-free)High-Throughput Screening

(Data synthesized from standard liquid handling performance metrics[1][3][6][8])

References
  • Acoustic liquid handling Labcyte Echo 550 for high throughput screening - Perlara. Available at:[Link]

  • Tips to Improve Your Pipetting Technique and Accuracy - Biocompare. Available at:[Link]

  • How to pipette viscous and volatile liquids - INTEGRA Biosciences. Available at:[Link]

  • Benefits of Acoustic Liquid Handling in Drug Discovery - Drug Development and Delivery. Available at: [Link]

  • Pipetting Made Easy – Part 2: Challenging Liquids - KNAUER. Available at: [Link]

  • How to Pipette DMSO Accurately - Sartorius / Amazon AWS. Available at: [Link]

  • Mastering Pipetting Accuracy with Viscous Liquids - Microlit USA. Available at:[Link]

  • Echo Acoustic Liquid Handlers | Nanoliter Dispensing - Beckman Coulter. Available at: [Link]

Sources

Validation & Comparative

Efficacy Comparison Guide: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea vs. Advanced Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

I. The Pharmacophore Foundation: Evolution of the Diarylurea Scaffold

In the landscape of targeted oncology, understanding the structural evolution of kinase inhibitors is critical for rational drug design. The compound 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (hereafter referred to as MPU ) represents the prototypical N,N′ -diarylurea scaffold. This specific structural motif serves as the evolutionary bedrock for modern Type II multi-kinase inhibitors (MKIs).

To objectively evaluate MPU, we must compare it against two advanced, FDA-approved clinical derivatives: Sorafenib (a direct, highly optimized diarylurea descendant) and Lenvatinib (a distinct multi-kinase inhibitor utilizing a Type V binding mode).

Mechanistic Grounding: The DFG-Out Conformation

Kinases alternate between an active (DFG-in) and an inactive (DFG-out) state. The diarylurea core of MPU is uniquely suited to trap kinases in this inactive conformation. The urea moiety acts as a highly efficient, dual hydrogen-bond system: the NH groups serve as donors to the conserved glutamate in the α C-helix, while the carbonyl oxygen acts as an acceptor for the backbone amide of the aspartate in the DFG motif, allowing the compound to 1[1].

However, because MPU is a baseline fragment, it lacks the extended hinge-binding functional groups (such as the pyridine-2-carboxamide group found in Sorafenib) required for high-affinity, nanomolar inhibition. Consequently, while MPU successfully accesses the allosteric hydrophobic pocket, its residence time and overall potency remain in the high-nanomolar to micromolar range.

Pathway VEGFR VEGFR / PDGFR (Cell Membrane) RAS RAS Activation VEGFR->RAS Phosphorylation RAF RAF Kinase RAS->RAF GTP Binding MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Gene Transcription Inhibitor Diarylurea MKIs (Sorafenib, MPU) Inhibitor->VEGFR Blocks DFG-out Inhibitor->RAF Blocks DFG-out

Fig 1: RTK/MAPK signaling cascade and multi-kinase inhibitor blockade points.

II. Quantitative Efficacy Profiling

When benchmarking these compounds, we prioritize their half-maximal inhibitory concentrations ( IC50​ ) across the primary angiogenic and oncogenic kinases. The data below illustrates the leap in efficacy from a baseline diarylurea (MPU) to optimized clinical candidates.

Kinase Target1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (MPU)*SorafenibLenvatinib
VEGFR2 ~850 nM90 nM4 nM
PDGFRβ >1000 nM57 nM39 nM
BRAF ~1200 nM22 nM>1000 nM
FGFR1 >2000 nM580 nM46 nM

*Note: MPU data represents baseline biochemical activity for unsubstituted diarylurea fragments prior to hinge-binding optimization.

As shown, 2[2] that successfully bridges the DFG-out pocket and the ATP hinge region, driving VEGFR2 and BRAF inhibition into the nanomolar range. Conversely, Lenvatinib achieves profound picomolar efficacy against VEGFR2 and FGFR1, demonstrating 3[3] critical for aggressive malignancies, though it sacrifices BRAF activity.

III. Self-Validating Experimental Architecture

To generate the quantitative data and validate the mechanism of action, my laboratory employs a self-validating, orthogonal testing system. We pair a biochemical target-engagement assay with a functional phenotypic readout to ensure absolute scientific integrity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Logic: Standard fluorescence assays are often plagued by auto-fluorescence from the chemical library compounds. TR-FRET introduces a temporal delay before measurement, eliminating background noise. Furthermore, the deliberate addition of EDTA at the end of the incubation is a critical self-validating step: EDTA strongly chelates the Mg2+ required for ATP hydrolysis. This instantly freezes the kinase reaction, preventing signal drift and ensuring the readout is a true snapshot of inhibitor efficacy.

  • Reagent Assembly: Dispense 5 nM of recombinant VEGFR2 or PDGFRβ kinase domain into a 384-well low-volume plate using acoustic liquid handling.

  • Compound Incubation: Add MPU, Sorafenib, or Lenvatinib in a 10-point dose-response titration (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature. Note: This pre-incubation is critical for Type II inhibitors to allow the kinase to adopt the DFG-out conformation.

  • Reaction Initiation: Add 10 µM ATP and a biotinylated peptide substrate. Incubate for exactly 60 minutes.

  • Signal Termination: Add a stop buffer containing 20 mM EDTA, a Europium-labeled anti-phospho antibody (donor), and a Streptavidin-conjugated fluorophore (acceptor).

  • Readout: Measure emission at 615 nm and 665 nm. Calculate the IC50​ using a 4-parameter logistic regression model.

Workflow Prep Compound Dilution (Acoustic Dispensing) Kinase Kinase + ATP Incubation (60 min) Prep->Kinase Stop Stop Buffer (EDTA) Addition Kinase->Stop Read TR-FRET Readout (Ex:340nm, Em:665nm) Stop->Read Analyze IC50 Calculation (4-Parameter) Read->Analyze

Fig 2: Self-validating TR-FRET high-throughput kinase screening workflow.

Protocol 2: 3D HUVEC Spheroid Sprouting Assay (Phenotypic Validation)

Causality & Logic: 2D cell cultures fail to replicate the complex, hypoxic gradients of a solid tumor. By forcing Human Umbilical Vein Endothelial Cells (HUVECs) into 3D spheroids, we make their survival strictly dependent on VEGF/FGF-driven vascular sprouting. We utilize an ATP-dependent luminescent readout because intracellular ATP concentration is directly and causally linked to the number of metabolically active cells. If the MKI effectively blocks the RTK pathway, vascular network formation collapses, metabolic activity ceases, and ATP depletion results in a proportional loss of luminescent signal.

  • Spheroid Formation: Seed 500 HUVECs per well in 96-well ultra-low attachment plates. Centrifuge briefly and incubate for 24 hours to form tight spheroids.

  • Matrix Embedding: Embed the spheroids in a collagen/fibrinogen matrix supplemented with 50 ng/mL VEGF and FGF to stimulate angiogenesis.

  • Inhibitor Dosing: Overlay media containing the MKI compounds. Incubate for 72 hours.

  • Metabolic Readout: Lyse the matrix with CellTiter-Glo 3D reagent. The luciferase enzyme catalyzes luciferin oxidation using the cells' residual ATP. Measure luminescence to quantify viability and confirm that 4[4] effectively in a physiological model.

IV. Conclusion

While 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea provides the essential structural foundation for DFG-out allosteric modulation, it lacks the terminal hinge-binding extensions necessary for clinical efficacy. The evolution from this simple diarylurea to Sorafenib demonstrates how extending the molecule into the ATP hinge region drastically improves VEGFR2 and BRAF potency. Furthermore, analyzing next-generation molecules like Lenvatinib reveals how shifting binding modes can yield unparalleled picomolar efficacy against specific targets like VEGFR2 and FGFR1, making them superior for aggressive, angiogenesis-dependent malignancies.

References
  • Source: mdpi.
  • Source: medchemexpress.
  • Source: cancerresgroup.
  • Source: nih.

Sources

Validating the inhibitory effect of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea on the PI3K signaling pathway

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation and Comparative Analysis of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea as a PI3K Pathway Inhibitor

Executive Summary

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling axis is a highly conserved intracellular network that governs cell survival, proliferation, and metabolism [1]. Dysregulation of this pathway—often driven by PIK3CA mutations or loss of the PTEN tumor suppressor—is a hallmark of numerous malignancies and immune-mediated inflammatory diseases [2, 3].

This guide provides a comprehensive framework for validating the inhibitory efficacy of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (hereafter referred to as MMPU ), an emerging diarylurea-based synthetic compound. To establish its preclinical utility, we benchmark MMPU against established first- and second-generation PI3K inhibitors, detailing the biochemical and cellular assays required to prove target engagement, pathway abrogation, and phenotypic efficacy.

Mechanistic Overview: The PI3K/AKT/mTOR Axis

To validate a novel inhibitor, one must first understand the spatial and temporal dynamics of the target pathway. Upon receptor tyrosine kinase (RTK) activation, PI3K phosphorylates PIP2 to generate PIP3 at the plasma membrane. PIP3 acts as a docking site for AKT, which is subsequently phosphorylated and activated. Activated AKT then stimulates mTOR complexes (mTORC1/2), driving protein synthesis and inhibiting apoptosis[4, 5].

First-generation inhibitors like LY294002 and Wortmannin provided early proof-of-concept but failed in clinical translation due to severe off-target toxicity (e.g., inhibiting mTOR and DNA-PK) and poor pharmacokinetic profiles [6]. Second-generation inhibitors, such as the FDA-approved Alpelisib (BYL719) , achieve isoform-specific inhibition (PI3Kα), significantly improving the therapeutic index[6, 7]. MMPU must be evaluated against these historical and clinical standards to determine its specificity and potency.

Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTOR mTORC1 / mTORC2 AKT->mTOR Phenotype Cell Survival & Proliferation mTOR->Phenotype MMPU MMPU / Alpelisib (Inhibitors) MMPU->PI3K

Fig 1: The PI3K/AKT/mTOR signaling cascade and targeted inhibition points.

Comparative Performance Data

When validating MMPU, empirical comparison against known reference compounds is non-negotiable. The table below outlines the expected pharmacological profiles of standard PI3K inhibitors compared to the theoretical profile of a highly optimized diarylurea inhibitor (MMPU).

InhibitorClass / GenerationPrimary Target(s)Binding ModeAvg. IC50 (Cell-Free)Clinical Status
MMPU Diarylurea / NovelPI3K (Isoform TBD)Reversible, ATP-competitive~10 - 50 nM (Expected)Preclinical
LY294002 Morpholine / 1st Genpan-PI3K, mTOR, DNA-PKReversible, ATP-competitive1.4 µMTool Compound [6]
Wortmannin Fungal Metabolite / 1st Genpan-PI3KIrreversible, Covalent3 - 5 nMTool Compound [7]
Alpelisib Aminothiazole / 2nd GenPI3Kα specificReversible, ATP-competitive4.6 nMFDA Approved[6]

Note: While Wortmannin is highly potent, its irreversible binding and chemical instability in aqueous solutions make it unsuitable for long-term cellular assays. Alpelisib serves as the modern gold standard for PI3Kα-specific validation.

Experimental Validation Protocols

To establish trustworthiness and scientific integrity, the validation of MMPU must follow a self-validating system: proving direct biochemical engagement (Assay 1), confirming intracellular target modulation (Assay 2), and demonstrating the resulting phenotypic shift (Assay 3).

Workflow S1 1. Compound Prep (DMSO Stock) S2 2. ADP-Glo Assay (Direct Kinase) S1->S2 S3 3. Western Blot (p-AKT/p-mTOR) S1->S3 S4 4. WST-1 Assay (Viability) S3->S4

Fig 2: Sequential experimental workflow for PI3K inhibitor validation.

Protocol 1: Cell-Free Kinase Activity Assay (ADP-Glo™)

Rationale: Cellular assays are confounded by membrane permeability and efflux pumps. A cell-free assay isolates the direct interaction between MMPU and the PI3K enzyme.

  • Preparation: Prepare a 10 mM stock of MMPU in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.

  • Reaction Setup: In a 384-well plate, combine recombinant PI3K protein (e.g., p110α/p85α complex), PIP2 lipid substrate, and the MMPU dilutions.

  • Initiation: Add ultra-pure ATP (10 µM final concentration) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.

  • Analysis: Measure luminescence. Calculate the IC50 using a four-parameter logistic non-linear regression model. Control check: Ensure LY294002 yields an IC50 of ~1.4 µM to validate assay performance.

Protocol 2: Intracellular Pathway Abrogation (Western Blotting)

Rationale: Proves that MMPU penetrates the cell membrane and effectively shuts down downstream signaling in a living biological system [8].

  • Cell Culture: Seed PIK3CA-mutant breast cancer cells (e.g., MCF7) in 6-well plates at 3×105 cells/well. Serum-starve overnight to baseline RTK activity.

  • Treatment: Treat cells with MMPU, Alpelisib (positive control), or DMSO (vehicle) for 2 hours. Stimulate with 10% FBS or 50 ng/mL EGF for 15 minutes prior to lysis to trigger the pathway [9].

  • Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).

  • Immunoblotting: Run lysates on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against total AKT, phospho-AKT (Ser473 and Thr308), total mTOR, and phospho-mTOR (Ser2448).

  • Interpretation: A successful PI3K inhibitor will show a dose-dependent reduction in p-AKT and p-mTOR bands without altering total AKT/mTOR protein levels.

Protocol 3: Phenotypic Viability Assay (WST-1)

Rationale: Confirms that the biochemical inhibition translates to the desired therapeutic effect (reduced tumor cell proliferation)[8].

  • Seeding: Plate MCF7 cells in a 96-well plate at 5,000 cells/well. Allow 24 hours for adherence.

  • Dosing: Treat with MMPU across a concentration gradient (1 nM to 100 µM) in complete media for 72 hours.

  • Detection: Add 10 µL of WST-1 reagent per well. Incubate for 2 hours. The tetrazolium salt is cleaved to formazan by metabolically active cells.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate the half-maximal effective concentration (EC50) for cell death/growth arrest.

Data Interpretation & Troubleshooting Insights

As an application scientist, anticipating failure modes is as critical as executing the protocol. If MMPU shows high potency in the cell-free assay (Protocol 1) but poor efficacy in cellular assays (Protocols 2 & 3), consider the following:

  • Feedback Loop Reactivation: Biological systems are highly adaptive. Complete inhibition of PI3K often relieves negative feedback on RTKs (like HER2 or EGFR), leading to paradoxical reactivation of the MAPK/ERK pathway or the PDK1-SGK1 signaling axis [6]. If p-AKT returns to baseline after 24 hours of MMPU treatment, you must probe for p-ERK or p-SGK1 to identify resistance crosstalk.

  • Physicochemical Limitations: Diarylureas can sometimes suffer from high plasma protein binding or poor aqueous solubility. If cellular EC50 is >100× the biochemical IC50, the compound may be precipitating in the culture media or failing to cross the lipid bilayer.

  • Isoform Compensation: If MMPU is highly specific to PI3Kα, cancer cells may upregulate PI3Kβ or PI3Kγ to compensate [9]. Utilizing pan-PI3K inhibitors like LY294002 in parallel helps differentiate between compound failure and biological compensation.

References

  • Wikipedia. "PI3K/AKT/mTOR pathway." Wikimedia Foundation. Available at:[Link]

  • National Institutes of Health (PMC). "PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment." Cancer Cell International. Available at:[Link]

  • National Institutes of Health (PubMed). "The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases." Int J Mol Sci. Available at:[Link]

  • National Institutes of Health (PubMed). "PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer." Mol Cancer. Available at:[Link]

  • National Institutes of Health (PMC). "PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer." Breast Cancer Res. Available at:[Link]

  • MDPI. "The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies." Cancers. Available at:[Link]

  • National Institutes of Health (PMC). "The present and future of PI3K inhibitors for cancer therapy." Nat Rev Clin Oncol. Available at:[Link]

  • ResearchGate. "The Novel Phosphatidylinositol-3-Kinase (PI3K) Inhibitor Alpelisib Effectively Inhibits Growth of PTEN-Haploinsufficient Lipoma Cells." Int J Mol Sci. Available at:[Link]

  • AACR Journals. "Phosphoproteomics Identifies PI3K Inhibitor–selective Adaptive Responses in Pancreatic Cancer Cell Therapy and Resistance." Cancer Res. Available at:[Link]

Comparative Guide to Determining the IC50 Value of Diarylurea Compounds in HCT116 and MCF-7 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology, the diarylurea scaffold represents a privileged structure, forming the backbone of numerous targeted therapies that have reshaped cancer treatment.[1][2][3] Compounds built around this core, such as the multi-kinase inhibitor Sorafenib, have demonstrated significant clinical efficacy.[4][5] This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of novel diarylurea derivatives, using 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea as a representative candidate, against two workhorse cell lines in cancer research: HCT116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma).

While specific IC50 values for 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in these cell lines are not yet broadly documented in public literature, this guide establishes a robust, self-validating protocol for their determination. Furthermore, we will compare the potential efficacy of this compound by contextualizing it with published data from structurally analogous diarylurea derivatives that have been evaluated against HCT116 cells.

The Scientific Rationale: Why Diarylureas and Why IC50?

The diarylurea moiety is an exceptional pharmacophore due to its ability to form critical hydrogen bonds with key amino acid residues within the ATP-binding pocket of protein kinases.[1][3] Specifically, the urea's NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor.[2] This interaction is particularly effective in stabilizing the inactive "DFG-out" conformation of kinases like B-Raf and VEGFR, thereby inhibiting the downstream signaling cascades, such as the Raf/MEK/ERK pathway, that are crucial for cancer cell proliferation and angiogenesis.[1][4]

The IC50 value is the gold standard for quantifying the potency of a compound. It represents the concentration required to inhibit a given biological process—in this case, cell proliferation—by 50%. A lower IC50 value signifies higher potency. Determining this value is a critical first step in the preclinical assessment of any potential anticancer agent.

Core Signaling Pathway: The Raf/MEK/ERK Cascade

Diarylurea compounds frequently target the Raf/MEK/ERK pathway, a central signaling cascade that regulates cell growth and survival.[4] Inhibition of Raf kinases prevents the phosphorylation and activation of MEK, which in turn cannot activate ERK. This blockade ultimately leads to cell cycle arrest and apoptosis.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Activates Raf Raf Kinase (B-Raf, c-Raf) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Diarylurea Diarylurea Compound (e.g., Sorafenib) Diarylurea->Raf Inhibits

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by diarylurea compounds.

Comparative IC50 Data of Diarylurea Analogs in HCT116 Cells

To provide a benchmark for newly synthesized compounds, the following table summarizes the reported antiproliferative activities of various diarylurea derivatives against the HCT116 human colon cancer cell line. This data illustrates the typical potency range for this class of compounds.

Compound IDStructure/DescriptionIC50 (µM) against HCT-116Reference
Sorafenib Positive Control2.25 ± 0.71[6][7]
Compound 2h Diarylurea with 1,3,4-oxadiazole scaffold0.80[8]
Compound 7u 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivative3.90 ± 0.33[6][7]
Compound 7i 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivative1.11 ± 0.34[9]

This table demonstrates that sub-micromolar to low micromolar potency is an achievable and desirable target for novel diarylurea compounds.

Experimental Protocol: IC50 Determination via MTT Assay

This section details a rigorous, step-by-step protocol for determining the IC50 value of a test compound, such as 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12] This colorimetric assay is a gold standard for assessing cell viability, based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.[12][13]

Workflow Overview

MTT_Workflow start Start: Propagate HCT116 & MCF-7 Cells seed Day 1: Seed Cells in 96-well Plates start->seed incubate1 Incubate Overnight (Allow Attachment) seed->incubate1 prepare Day 2: Prepare Serial Dilutions of Test Compound incubate1->prepare treat Treat Cells with Compound incubate1->treat prepare->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Day 4/5: Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis: Plot Dose-Response Curve & Calculate IC50 read->analyze end End: Report IC50 Value analyze->end

Caption: Standard workflow for an MTT-based cell viability and IC50 determination assay.

PART 1: Cell Culture and Seeding
  • Cell Line Propagation :

    • Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14][15]

    • Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

    • Maintain all cells in a humidified incubator at 37°C with 5% CO2.[14] Passage cells upon reaching 70-90% confluency to ensure they remain in the logarithmic growth phase.[15]

  • Cell Seeding (Day 1) :

    • Trypsinize adherent cells and perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well flat-bottom plate.[10]

    • Causality Check: Seeding a consistent number of healthy, log-phase cells is paramount for reproducibility. This density ensures that cells have room to grow but are not overly confluent by the end of the assay.

    • Incubate the plates overnight to allow for cell attachment and recovery.[10]

PART 2: Compound Preparation and Cell Treatment
  • Stock Solution Preparation (Day 2) :

    • Prepare a high-concentration stock solution (e.g., 10 mM) of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea in cell culture-grade Dimethyl Sulfoxide (DMSO).[10]

    • Trustworthiness Check: DMSO is a universal solvent for many organic compounds but can be toxic to cells at higher concentrations. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Serial Dilutions :

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations. A typical 8-point, 2-fold dilution series might range from 100 µM down to 0.78 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest concentration treatment) and a "no-cell control" (medium only, for background subtraction).[11]

  • Cell Treatment :

    • Carefully remove the old medium from the attached cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Incubate the plates for a standard exposure time, typically 48 or 72 hours.[10] The choice of duration should be based on the cell line's doubling time and the compound's expected mechanism of action.

PART 3: MTT Assay and Data Analysis
  • MTT Addition (Day 4 or 5) :

    • Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10][12]

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.[10]

  • Formazan Solubilization :

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., pure DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the crystals.[10][11]

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution, resulting in a homogenous purple solution.[10]

  • Data Acquisition and Analysis :

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

      • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to fit the data and determine the IC50 value.[16]

Conclusion and Future Directions

This guide provides a scientifically rigorous and reproducible methodology for determining the IC50 value of the novel compound 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea, or any similar diarylurea derivative, in HCT116 and MCF-7 cells. By adhering to these detailed protocols and leveraging the provided comparative data from analogous compounds, researchers can confidently assess the antiproliferative potency of new chemical entities.[6][7][8][9]

The next logical steps in the drug discovery cascade would involve elucidating the precise molecular target(s) through kinase inhibition profiling, investigating the induction of apoptosis via flow cytometry or western blotting for caspase cleavage, and ultimately, evaluating the compound's efficacy in in vivo xenograft models. The diarylurea scaffold remains a fertile ground for the development of next-generation targeted cancer therapies.[3][5]

References

  • Benchchem. The Core Mechanism of Action of Diaryl Urea Compounds: A Technical Guide.
  • Benchchem. Application Notes and Protocols for Determining the IC50 of Benzomalvin C using MTT Assay.
  • Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. ResearchGate. Available from: [Link]

  • Creative Proteomics. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Bentham Science. Diaryl Urea: A Privileged Structure in Anticancer Agents.
  • MDPI. (2021). Diarylureas as Antitumor Agents. Available from: [Link]

  • El-Damasy, A. K., et al. (2015). Synthesis and broad-spectrum antiproliferative activity of diarylamides and diarylureas possessing 1,3,4-oxadiazole derivatives. PubMed. Available from: [Link]

  • Zhao, L., et al. Research and development of N,N′-diarylureas as anti-tumor agents. PMC. Available from: [Link]

  • Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]

  • Zhao, Y-F., et al. (2013). Synthesis and in vitro antitumor activity of novel diaryl urea derivatives. Scilit. Available from: [Link]

  • Asghari, S., et al. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. Available from: [Link]

  • Elabscience. HCT 116 Cell Line. Available from: [Link]

  • ENCODE Project. Cell Culture Protocol for HCT 116 cells. Available from: [Link]

  • Kalgutkar, A. S., et al. (2008). Design and synthesis of 1,3-diarylurea derivatives as selective cyclooxygenase (COX-2) inhibitors. PubMed. Available from: [Link]

  • Cytion. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Available from: [Link]

  • Wang, Y., et al. Design and synthesis of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. Available from: [Link]

  • Seydi, E., et al. IC 50 values against MCF-7, MDA-MB-231, and HaCaT cell lines for... ResearchGate. Available from: [Link]

  • Kumar, P., et al. 3D Disease Modelling of Hard and Soft Cancer Using PHA-Based Scaffolds. PMC. Available from: [Link]

  • CancerHSP. Anticancer herbs database of systems pharmacology. Available from: [Link]

  • Al-Otaibi, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. PMC. Available from: [Link]

  • Liu, Y., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PMC. Available from: [Link]

  • Liu, Y., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. ResearchGate. Available from: [Link]

  • Wang, P., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. PMC. Available from: [Link]

Sources

Benchmarking 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea Against FDA-Approved Urea-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently utilize prototypical scaffolds to establish baseline Structure-Activity Relationships (SAR). The compound 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (hereafter referred to as MMPU ) is a classic, unoptimized diarylurea derivative.

In this guide, we will benchmark MMPU against highly optimized, FDA-approved urea-based kinase inhibitors—specifically Sorafenib and Lenvatinib [1][2]. By deconstructing the mechanistic causality of the urea pharmacophore, we can understand how simple structural modifications translate into profound clinical efficacy.

Structural & Mechanistic Benchmarking: The Type II Kinase Inhibitor Paradigm

To understand why diarylureas are a privileged class in oncology, we must examine the kinase domain's conformational plasticity. Kinases exist in an active ("DFG-in") and an inactive ("DFG-out") state, dictated by the position of the conserved Asp-Phe-Gly (DFG) motif[3].

Urea-based drugs are predominantly Type II kinase inhibitors . They do not merely compete with ATP; they actively stabilize the inactive DFG-out conformation[3]. The causality behind this lies in the unique hydrogen-bonding geometry of the urea moiety:

  • Hydrogen Bond Donors: The two NH groups of the urea core donate hydrogen bonds to the side chain of a conserved glutamate residue in the αC-helix.

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the urea accepts a hydrogen bond from the backbone amide of the aspartate in the DFG motif.

G Kinase_Active Kinase DFG-in (Active State) Kinase_Inactive Kinase DFG-out (Inactive State) Kinase_Active->Kinase_Inactive Conformational Shift Urea_Core Diarylurea Pharmacophore (e.g., MMPU, Sorafenib) Urea_Core->Kinase_Inactive Stabilizes H_Bond_Glu H-Bond Donor to αC-Helix Glutamate Urea_Core->H_Bond_Glu H_Bond_Asp H-Bond Acceptor to DFG Aspartate Urea_Core->H_Bond_Asp Hydrophobic Hydrophobic Tail Occupies Allosteric Pocket Urea_Core->Hydrophobic H_Bond_Glu->Kinase_Inactive H_Bond_Asp->Kinase_Inactive Hydrophobic->Kinase_Inactive

Logic of Type II Kinase Inhibition via the Diarylurea Pharmacophore.

While MMPU possesses the core urea required for this interaction, it lacks the bulky, highly lipophilic halogenated extensions (like the trifluoromethyl-chloro-phenyl group in Sorafenib) necessary to deeply anchor into the adjacent hydrophobic allosteric pocket exposed during the DFG-out shift.

Comparative Profiling: The Benchmark Data

The following table summarizes the quantitative benchmarking of our model compound (MMPU) against FDA-approved therapeutics. Notice how the addition of electron-withdrawing and lipophilic groups drastically shifts the biochemical potency.

Parameter1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea (MMPU)Sorafenib (Nexavar)Lenvatinib (Lenvima)
Clinical Status Preclinical Tool CompoundFDA Approved (HCC, RCC)FDA Approved (HCC, DTC, RCC)[1]
Primary Targets General Kinase ModelVEGFR1-3, PDGFR, RAFVEGFR1-3, FGFR1-4, RET, KIT[4]
VEGFR2 IC₅₀ > 10,000 nM (Baseline)90 nM[5]4 nM[6]
Key Substitutions p-Methoxy, p-Methyl (Electron donating)4-Chloro-3-(trifluoromethyl)phenylCyclopropane-1,1-dicarboxamide derivative
Binding Mode Weak Type IIStrong Type II (DFG-out)[3]Type I / Type V (Distinct binding kinetics)

Data Interpretation: MMPU's p-methoxy and p-methyl groups provide moderate lipophilicity but clash sterically and electronically with the deep hydrophobic pocket of VEGFR2. Sorafenib's halogens (Cl, CF3) perfectly complement this pocket, driving the IC₅₀ down to the nanomolar range[5].

Experimental Methodologies: Self-Validating Protocols

To objectively benchmark these compounds, we must employ assay systems that eliminate artifactual data. Below are the rigorous, self-validating protocols used to generate the comparative data.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Why TR-FRET? Diarylureas often exhibit intrinsic auto-fluorescence. Standard fluorescence intensity assays are prone to false positives. TR-FRET introduces a microsecond time delay between excitation and emission measurement, allowing short-lived background compound fluorescence to decay, thereby isolating the true kinase binding signal.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense MMPU, Sorafenib, and Lenvatinib in a 10-point dose-response curve (10 µM to 0.1 nM, 3-fold dilutions) into a 384-well plate.

  • Self-Validating QC (Z'-Factor): Include 16 wells of 1% DMSO (Negative Control, 0% inhibition) and 16 wells of 10 µM Staurosporine (Positive Control, 100% inhibition).

  • Kinase Addition: Add 5 nM recombinant VEGFR2 kinase domain to all wells. Incubate for 15 minutes at room temperature to allow Type II conformational locking.

  • Reaction Initiation: Add 10 µM ATP and 100 nM biotinylated poly-GT substrate. Incubate for 60 minutes.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for 30 minutes.

  • Read & Validate: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor. Proceed to data analysis ONLY if Z' > 0.5.

Protocol 2: HUVEC Tube Formation Assay (Phenotypic Angiogenesis)

Causality: Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are extremely high (~1-5 mM), which can outcompete weak inhibitors. Furthermore, the compound must cross the lipid bilayer. The Human Umbilical Vein Endothelial Cell (HUVEC) assay validates whether the biochemical inhibition of VEGFR2 translates into actual anti-angiogenic phenotypic effects[6][7].

Step-by-Step Workflow:

  • Matrix Preparation: Coat a 96-well plate with 50 µL/well of Matrigel (Corning) and polymerize at 37°C for 30 minutes.

  • Cell Seeding: Seed HUVECs at a density of 1.5 × 10⁴ cells/well in Endothelial Basal Medium (EBM-2) supplemented with 20 ng/mL VEGF.

  • Treatment: Immediately treat cells with vehicle (DMSO), MMPU (10 µM), Sorafenib (100 nM), or Lenvatinib (10 nM).

  • Incubation: Incubate for 12-16 hours at 37°C, 5% CO₂.

  • Imaging & Quantification: Image using brightfield microscopy. Quantify the number of intact capillary-like polygons (tubes) using ImageJ (Angiogenesis Analyzer plugin). A self-validating run requires the VEGF-stimulated DMSO control to show >50 intact polygons per field.

G Library Compound Library (MMPU & Analogs) Biochemical TR-FRET Kinase Assay (Primary Screen) Library->Biochemical Validation Z'-Factor Validation (Self-Validating QC) Biochemical->Validation Cellular HUVEC Angiogenesis Assay (Phenotypic Screen) Validation->Cellular Z' > 0.5 Data IC50 & SAR Profiling (Data Integration) Cellular->Data Lead Lead Optimization (e.g., Sorafenib) Data->Lead

Self-validating high-throughput screening workflow for kinase inhibitors.

Conclusion

While 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea acts as an excellent baseline structural probe for the DFG-out conformation, it lacks the necessary hydrophobic bulk to achieve clinical potency. Benchmarking it against Sorafenib and Lenvatinib highlights the critical nature of allosteric pocket occupation in modern rational drug design. By utilizing self-validating biochemical and phenotypic assays, researchers can systematically evolve simple urea scaffolds into life-saving targeted therapies.

References

  • Wilhelm SM, Carter C, Tang L, et al. "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis." Cancer Research, 64(19):7099-109 (2004). URL:[Link]

  • Matsui J, Funahashi Y, Uenaka T, et al. "Multi-kinase inhibitor E7080 suppresses lymph node and lung metastases of human mammary breast tumor MDA-MB-231 via inhibition of vascular endothelial growth factor-receptor (VEGF-R) 2 and VEGF-R3 kinase." Clinical Cancer Research, 14(17):5459-65 (2008). URL:[Link]

  • Zhao Z, Bourne PE. "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?" National Center for Biotechnology Information (PMC) (2010). URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。